Ludaconitine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H45NO9 |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C32H45NO9/c1-6-33-15-29(16-38-2)19(34)12-20(39-3)32-18-13-30(36)21(40-4)14-31(37,23(26(32)33)24(41-5)25(29)32)22(18)27(30)42-28(35)17-10-8-7-9-11-17/h7-11,18-27,34,36-37H,6,12-16H2,1-5H3 |
InChI Key |
WCJLKJORIRSXRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)O)OC)OC)O)COC |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Ludaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ludaconitine, a C19-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium genera, has garnered significant interest for its potent pharmacological activities. Primarily recognized for its analgesic and anti-inflammatory properties, its mechanism of action is multifaceted, centering on the blockade of voltage-gated sodium channels. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The principal mechanism of action for this compound is the blockade of voltage-gated sodium channels (VGSCs).[1][2][3] These channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[4] By binding to the sodium channel, this compound physically obstructs the influx of sodium ions (Na+) into the cell.[5] This action leads to:
-
Decreased Rate of Depolarization: The influx of Na+ is responsible for the rapid rising phase (Phase 0) of the action potential. By inhibiting this, this compound slows the rate of depolarization.[1]
-
Reduced Cell Excitability: A higher threshold of stimulation is required to initiate an action potential.
-
Slowed Conduction Velocity: The speed at which an action potential propagates along a nerve or muscle fiber is reduced.[3]
This blockade of VGSCs is the foundational mechanism that explains this compound's efficacy as a local anesthetic, an anti-arrhythmic agent (as a Class I antiarrhythmic), and a potent analgesic.[2][6]
Caption: Core mechanism: this compound blocks voltage-gated sodium channels.
Pharmacological Effects & Associated Mechanisms
Analgesic Effects
This compound exhibits strong analgesic activity, comparable to, though generally less potent than, morphine.[7] Its pain-relieving effects are complex and mediated through several pathways.
Central Nervous System Involvement: The analgesic action involves both supraspinal (brain) and spinal sites.[7][8] Systemic administration of this compound results in drug concentrations in the brain and spinal cord that correlate with its analgesic effect, indicating a simultaneous action at both levels is crucial.[8]
Stimulation of Spinal Dynorphin A: A key mechanism in chronic pain models is the stimulation of dynorphin A expression in spinal microglia.[9] Dynorphin A is an endogenous opioid peptide that acts on κ-opioid receptors to produce analgesia. This pathway appears to be independent of neuronal or astrocyte activity. The analgesic effect of this compound can be suppressed by microglia depletors, dynorphin A antibodies, or κ-opioid receptor antagonists, confirming the importance of this pathway.[9]
Naloxone Resistance: The antinociceptive actions of this compound are generally not inhibited by the opioid antagonist naloxone, suggesting its effects are primarily mediated through a non-opioid receptor pathway, distinguishing it from morphine.[10]
Caption: Analgesic pathway via microglial dynorphin A stimulation.
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory activity in various animal models. It effectively inhibits inflammatory processes including:
-
Increased capillary permeability
-
Edema (ear and paw)
-
Granuloma growth
Notably, these anti-inflammatory actions do not appear to depend on the stimulation of the pituitary-adrenal axis, as the effects are observed in adrenalectomized rats.[11] This suggests a direct modulation of inflammatory pathways.
Quantitative Pharmacological Data
The analgesic potency of this compound has been quantified in several studies. The following table summarizes the median effective dose (ED50) values from key experiments.
| Pharmacological Effect | Animal Model | Test | Route of Administration | ED50 Value | Reference |
| Analgesia | Mouse | Tail Pinch | Intracerebroventricular (i.c.v.) | 2333 ng/mouse | [8] |
| Analgesia | Mouse | Tail Pinch | Intrathecal (i.t.) | 1127 ng/mouse | [8] |
| Analgesia | Mouse | Tail Pinch | Subcutaneous (s.c.) | 7 mg/kg | [8] |
| Analgesia | Rat (Neuropathic Pain) | Mechanical Allodynia | Subcutaneous (s.c.) | 1.1 mg/kg | [9] |
| Analgesia | Rat (Neuropathic Pain) | Thermal Hyperalgesia | Subcutaneous (s.c.) | 1.6 mg/kg | [9] |
| Analgesia | Rat (Neuropathic Pain) | Mechanical Allodynia | Intrathecal (i.t.) | 0.8 µg | [9] |
| Analgesia | Rat (Bone Cancer Pain) | Mechanical Allodynia | Subcutaneous (s.c.) | 2.0 mg/kg | [9] |
| Analgesia | Mouse | Formaldehyde Test | Subcutaneous (s.c.) | 3.8 mg/kg | [11] |
| Analgesia | Mouse | Acetic Acid Writhing | Subcutaneous (s.c.) | 3.5 mg/kg | [11] |
| Local Anesthesia | Mouse | Sciatic Nerve Block | Infiltration | 0.076% | [11] |
Detailed Experimental Protocols
The mechanisms of this compound were elucidated using a variety of established preclinical models.
Analgesia Models
-
Hot Plate Test: Mice are placed on a heated surface (e.g., 55°C), and the latency to a pain response (e.g., licking a paw, jumping) is measured. An increase in latency indicates an analgesic effect.[7][10]
-
Acetic Acid-Induced Writhing Test: Mice are injected intraperitoneally with a dilute acetic acid solution, which induces characteristic abdominal constrictions (writhing). The number of writhes over a set period is counted. A reduction in the number of writhes indicates analgesia.[7][10]
-
Tail Pinch/Immersion Tests: The distal portion of a rodent's tail is subjected to a noxious stimulus (mechanical pressure or immersion in hot water). The time taken for the animal to withdraw its tail is measured as the pain threshold.[7][10]
-
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain: In anesthetized rats, the L5 spinal nerve is tightly ligated. This procedure induces chronic mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus), which are measured using von Frey filaments and radiant heat sources, respectively.[9]
Anti-inflammatory Models
-
Carrageenan-Induced Paw Edema: An inflammatory agent (carrageenan) is injected into the subplantar surface of a rat's hind paw. The resulting paw volume (edema) is measured at various time points using a plethysmometer. A reduction in paw swelling indicates anti-inflammatory activity.[11]
-
Xylene-Induced Ear Edema: Xylene is applied to the surface of a mouse's ear to induce inflammation and swelling. The anti-inflammatory effect is quantified by comparing the weight of the treated ear to the untreated ear.[11]
-
Cotton Pellet-Induced Granuloma: Sterile cotton pellets are implanted subcutaneously in rats. After several days, the pellets induce the formation of granulomatous tissue. The anti-inflammatory effect is determined by the dry weight of the excised granuloma.[11]
Caption: General workflow for preclinical assessment of this compound.
Conclusion
The mechanism of action of this compound is centered on its function as a potent voltage-gated sodium channel blocker. This primary action underpins its utility as an analgesic, anti-inflammatory, and anti-arrhythmic agent. The analgesic effects are particularly complex, involving a significant contribution from the central nervous system and the modulation of the endogenous opioid system via stimulation of dynorphin A in spinal microglia, largely independent of classical opioid receptors. Its anti-inflammatory properties are robust and do not rely on the pituitary-adrenal axis. The diverse mechanisms and potent efficacy of this compound make it a compelling molecule for further investigation and development in the management of pain and inflammatory conditions.
References
- 1. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 2. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Pharmacological studies of lappaconitine. Analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological studies of lappaconitine: supraspinal-spinal interaction in antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lappaconitine, a C18-diterpenoid alkaloid, exhibits antihypersensitivity in chronic pain through stimulation of spinal dynorphin A expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological studies of lappaconitine. Analgesia produced by intracerebroventricular, intracisternal and intrathecal injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and analgesic activities of N-deacetyllappaconitine and lappaconitine - Liu - Acta Pharmacologica Sinica [chinaphar.com]
An In-depth Technical Guide on the Biochemical and Physical Properties of Ludaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ludaconitine, a C-19 norditerpenoid alkaloid isolated from plants of the Aconitum genus, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the currently available data on the biochemical and physical properties of this compound. The document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. It consolidates key quantitative data, details on experimental methodologies, and visual representations of related biological pathways and experimental workflows to facilitate a deeper understanding of this complex natural compound.
Introduction
Aconitum species, commonly known as aconite or monkshood, have a long history of use in traditional medicine, alongside a notorious reputation for toxicity. These dual characteristics are primarily attributed to a diverse array of norditerpenoid and diterpenoid alkaloids. This compound is one such C-19 norditerpenoid alkaloid that has been identified in species including Aconitum spicatum (Bruhl) Stapf.[1] While research on this compound is not as extensive as for some other aconite alkaloids like aconitine, it has demonstrated noteworthy biological activity, particularly as an antileishmanial agent.[1] This guide aims to synthesize the existing knowledge on this compound's physicochemical properties and biological effects to support further investigation and potential therapeutic development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of a compound are crucial for its identification, purification, and formulation. While some specific physical constants for this compound are not widely reported, the available data is summarized below.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | [(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.0.13,17]nonadecan-4-yl] benzoate | [2] |
| CAS Number | 82144-72-7 | [3][4] |
| Molecular Formula | C₃₂H₄₅NO₉ | [3] |
| Molecular Weight | 587.71 g/mol | [3] |
| Appearance | Not explicitly reported, but related alkaloids are often white crystalline solids. | |
| Melting Point | Not available for this compound. 8-Acetyl this compound has a melting point of 214 °C.[5] | |
| Boiling Point | Not available. | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Insoluble in water. | |
| Purity | Commercially available with >98% purity.[3] |
Note: It is critical to distinguish this compound from its acetylated derivative, 8-Acetyl this compound (CAS 127-29-7), which has different physical properties.[5]
Biochemical Properties and Biological Activity
The primary reported biological activity of this compound is its antileishmanial effect. Further research is needed to explore other potential biochemical and pharmacological properties.
Antileishmanial Activity
This compound has been shown to exhibit in vitro activity against Leishmania major, the protozoan parasite responsible for cutaneous leishmaniasis.
Data Presentation: In Vitro Antileishmanial Activity of this compound
| Parameter | Value | Organism | Source |
| IC₅₀ | 36.10 ± 3.4 µg/mL | Leishmania major | [1] |
Potential Mechanism of Action (Hypothesized)
The precise molecular mechanism of action for this compound has not been fully elucidated. However, many norditerpenoid alkaloids isolated from Aconitum species are known to interact with voltage-gated sodium channels (VGSCs). It is plausible that this compound may share this property, which is a common mechanism for the analgesic and toxic effects of other aconite alkaloids. Further electrophysiological studies are required to confirm this hypothesis and to determine its selectivity for different sodium channel subtypes.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound, based on established protocols for similar compounds and assays.
Extraction and Isolation of this compound from Aconitum spicatum
The following is a generalized workflow for the extraction and isolation of norditerpenoid alkaloids from Aconitum species, adapted from methodologies reported for related compounds.
Detailed Protocol:
-
Extraction: Air-dried and powdered tubers of Aconitum spicatum are macerated with dichloromethane at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically. The collected extracts are filtered and combined.
-
Concentration: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude dichloromethane extract.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction procedure. The extract is dissolved in an appropriate solvent and partitioned against an acidic aqueous solution (e.g., pH 2.5). The acidic aqueous layer, containing the protonated alkaloids, is then basified and re-extracted with an organic solvent.
-
Chromatographic Purification: The resulting alkaloid fraction is subjected to chromatographic separation techniques. This may involve column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Final Purification: Fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
In Vitro Antileishmanial Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and can be adapted to determine the viability of Leishmania promastigotes.
Detailed Protocol:
-
Cell Culture: Leishmania major promastigotes are cultured in an appropriate medium (e.g., M199) supplemented with fetal bovine serum until they reach the stationary phase.
-
Assay Setup: The promastigotes are seeded into a 96-well microtiter plate at a specific density (e.g., 2 x 10⁶ cells/mL).
-
Compound Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells containing the solvent alone are also included.
-
Incubation: The plate is incubated at a temperature suitable for promastigote growth (e.g., 22 °C) for 72 hours.
-
MTT Addition: Following incubation, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Solubilization: A solubilizing agent, such as a 10% SDS solution in 0.01 N HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of parasite viability is calculated relative to the control wells, and the IC₅₀ value is determined by non-linear regression analysis.
Signaling Pathways (Hypothesized)
While specific signaling pathways modulated by this compound have not been experimentally determined, related aconitine alkaloids are known to influence pathways associated with cellular stress and inflammation. Given the toxic potential of many Aconitum alkaloids, it is plausible that this compound could impact pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. These pathways are central to cellular responses to a wide range of stimuli, including toxins and pathogens.
References
Unraveling the Intricacies of Ludaconitine: A Technical Guide to its Molecular Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Isolation and Purification of Ludaconitine
The journey to elucidating a molecular structure begins with the isolation of the pure compound from its natural source, typically plants of the Delphinium genus. This process involves a multi-step extraction and chromatographic purification cascade.
Experimental Protocol: General Isolation of Diterpenoid Alkaloids
-
Extraction: Air-dried and powdered plant material (e.g., roots and aerial parts of Delphinium ludlowii) is exhaustively extracted with methanol or ethanol at ambient temperature. The resulting crude extract is concentrated under reduced pressure.
-
Acid-Base Partitioning: To selectively isolate the basic alkaloids, the crude extract is subjected to an acid-base liquid-liquid extraction. The extract is dissolved in a dilute acidic solution (e.g., 5% hydrochloric acid) and washed with a non-polar organic solvent, such as diethyl ether or chloroform, to remove neutral and acidic impurities. The acidic aqueous phase is then basified to a pH of 9-10 with a base like sodium carbonate or ammonium hydroxide. The liberated free-base alkaloids are then extracted into a water-immiscible organic solvent, typically chloroform or dichloromethane.
-
Chromatographic Purification: The enriched alkaloid fraction is then subjected to a series of chromatographic techniques to achieve separation and purification of the target compound, this compound.
-
Column Chromatography (CC): The initial separation is performed on a silica gel or alumina column, eluting with a gradient of increasing polarity, commonly a mixture of chloroform and methanol.
-
Preparative Thin-Layer Chromatography (pTLC): Fractions of interest from column chromatography are further purified using pTLC with a carefully selected solvent system to resolve compounds with similar retention factors.
-
High-Performance Liquid Chromatography (HPLC): The final step of purification often employs preparative HPLC, utilizing either normal-phase or reversed-phase columns to yield the pure this compound isolate.
-
Spectroscopic and Spectrometric Characterization
With the pure compound in hand, a suite of advanced analytical techniques is employed to piece together its molecular architecture.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the high-accuracy mass measurement necessary to determine the elemental composition of the molecule.
Table 1: Representative High-Resolution Mass Spectrometry Data for a this compound-type Alkaloid
| Ionization Technique | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Deduced Molecular Formula | Calculated Exact Mass |
| Electrospray Ionization (ESI) | 588.3215 | C₃₂H₄₅NO₉ | 588.3224 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon skeleton and the relative stereochemistry of the molecule. This involves a comprehensive suite of 1D and 2D NMR experiments.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or pyridine-d₅) and transferred to a 5 mm NMR tube.
-
Data Acquisition: All NMR spectra are recorded on a high-field spectrometer, typically operating at 400 MHz or higher for proton frequency.
-
1D NMR Experiments:
-
¹H NMR: Provides information on the chemical environment, number, and coupling patterns of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Establishes proton-proton connectivities through scalar coupling, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for assembling the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing crucial insights into the relative stereochemistry and conformation of the molecule.
-
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for a C19-Diterpenoid Alkaloid Core Structure (in CDCl₃)
| Carbon Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, Coupling Constant J in Hz) |
| 1 | 85.1 | 3.28 (d, 8.4) |
| 2 | 26.5 | 2.08 (m), 1.88 (m) |
| 3 | 34.7 | 2.33 (dd, 12.1, 5.2) |
| 4 | 39.0 | - |
| 5 | 49.3 | 2.98 (d, 6.1) |
| 6 | 82.4 | 4.12 (t, 4.6) |
| 7 | 45.9 | 2.78 (m) |
| 8 | 78.8 | - |
| 9 | 50.2 | 2.62 (d, 7.0) |
| 10 | 41.5 | 2.23 (m) |
| 11 | 48.8 | - |
| 12 | 29.1 | 1.98 (m), 1.72 (m) |
| 13 | 45.3 | 2.88 (m) |
| 14 | 83.6 | 4.92 (d, 5.1) |
| 15 | 37.9 | 2.48 (m), 2.18 (m) |
| 16 | 82.0 | 4.33 (dd, 9.2, 4.6) |
| 17 | 61.7 | 3.82 (s) |
| 18 | 77.2 | 4.08 (s) |
| 19 | 57.8 | 2.58 (d, 11.4) |
| N-CH₂CH₃ | 50.1, 13.6 | 2.83 (q, 7.1), 1.12 (t, 7.1) |
| OCH₃ groups | 56.0-59.5 | 3.30-3.45 (s) |
| Acetate group | 170.0, 21.4 | 2.08 (s) |
| Benzoate group | 166.5, 130.0-133.0 | 7.40-8.10 (m) |
X-ray Crystallography
The gold standard for unambiguous structure determination is single-crystal X-ray diffraction analysis. This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, confirming the connectivity and absolute stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., methanol, ethanol, or acetone).
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam (typically Mo Kα or Cu Kα radiation). The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to yield the final crystal structure.
Table 3: Representative Crystallographic Data for a Diterpenoid Alkaloid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 12.345(2) |
| b (Å) | 8.912(1) |
| c (Å) | 14.567(3) |
| β (°) | 105.21(1) |
| Volume (ų) | 1543.2(4) |
| Z (molecules/unit cell) | 2 |
| Calculated Density (g/cm³) | 1.268 |
| R-factor (R₁) | 0.035 |
| Flack Parameter | 0.01(4) |
Workflow and Data Integration
The elucidation of the molecular structure of this compound is a deductive process where information from various analytical techniques is integrated to build a coherent structural model.
Caption: A generalized workflow for the structure elucidation of a natural product.
The logical progression of data interpretation is a critical aspect of this process.
Caption: The logical flow of spectroscopic data interpretation in structure elucidation.
Conclusion
The definitive determination of the molecular structure of this compound, a complex diterpenoid alkaloid, necessitates a synergistic and systematic application of modern analytical methodologies. Through a meticulous process of isolation, purification, and comprehensive spectroscopic and spectrometric analysis, the molecular formula, intricate connectivity, and precise three-dimensional arrangement of atoms can be unequivocally established. The detailed structural knowledge of this compound is a fundamental prerequisite for understanding its pharmacological properties and serves as a critical foundation for any future drug development endeavors based on this natural product scaffold.
A Comprehensive Pharmacological Profile of Ludaconitine and its Analogue, Lappaconitine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide provides a detailed overview of the pharmacological properties of Ludaconitine and its closely related analogue, Lappaconitine. Due to a significant scarcity of published research on this compound, this document focuses primarily on the extensive pharmacological data available for Lappaconitine, a C19 diterpenoid alkaloid with a similar chemical backbone. Lappaconitine has demonstrated significant analgesic, anti-inflammatory, anti-arrhythmic, and antiepileptic properties, primarily through its action as a voltage-gated sodium channel blocker. This guide synthesizes the current understanding of its mechanism of action, pharmacokinetics, and toxicology, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
This compound: Current State of Research
This compound (CAS 82144-72-7) is a diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum spicatum.[1] Despite its availability from chemical suppliers for research purposes, the pharmacological profile of this compound remains largely uncharacterized in publicly available scientific literature. To date, the primary reported biological activity is its antileishmanial effect, with an IC50 of 36.10 μg/mL.[1][2] Further in-depth studies on its mechanism of action, pharmacokinetics, and toxicology are required to fully understand its therapeutic potential.
Given the limited data on this compound, the remainder of this guide will focus on the comprehensive pharmacological profile of Lappaconitine, a structurally similar and extensively studied C19 diterpenoid alkaloid from Aconitum sinomontanum.[3][4]
Lappaconitine: A Detailed Pharmacological Profile
Lappaconitine (CAS 32854-75-4) is a C19 diterpenoid alkaloid that has been investigated for its therapeutic potential in a variety of conditions.[4][5] It is known to possess analgesic, antinociceptive, anti-inflammatory, anti-arrhythmic, and antiepileptic/anticonvulsant activities.[5]
Mechanism of Action
The primary mechanism of action of Lappaconitine is the blockade of voltage-gated sodium channels (VGSCs).[6] It is classified as a Class I antiarrhythmic agent.[5] Lappaconitine binds to neurotoxin site 2 on the sodium channel, leading to an inhibition of sodium ion influx.[5] This action reduces cell excitability and slows the conduction velocity of nerve impulses, which is the basis for its analgesic, anti-arrhythmic, and anticonvulsant effects.[6] Specifically, it has been shown to be an inhibitor of the human voltage-gated sodium channel Nav1.7, with an IC50 of 27.67 µM.[7] The blockade of VGSCs by Lappaconitine is use-dependent, meaning its inhibitory effect is more pronounced at higher frequencies of nerve stimulation.[3][6]
In addition to its effects on sodium channels, Lappaconitine's analgesic properties may also be mediated by the downregulation of P2X3 receptor expression in dorsal root ganglion neurons and the stimulation of spinal dynorphin A expression.[5][7] Its anti-inflammatory effects are thought to be independent of the pituitary-adrenal axis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-dependent differences in the effects of the Aconitum alkaloids lappaconitine, N-desacetyllappaconitine and lappaconidine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review [mdpi.com]
- 5. Lappaconitine - LKT Labs [lktlabs.com]
- 6. Antagonism of the aconitine-induced inexcitability by the structurally related Aconitum alkaloids, lappaconitine and ajacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Unveiling Ludaconitine: A Technical Guide to High-Yield Plant Sources and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ludaconitine, a complex C19-diterpenoid alkaloid, has garnered interest within the scientific community for its potential pharmacological applications. Found primarily within the plant genera Aconitum and Delphinium, identifying species with high yields of this specific compound is crucial for efficient extraction and further research. This technical guide provides a comprehensive overview of plant species known to contain this compound, details established methodologies for its extraction and quantification, and outlines the current understanding of its biosynthetic origins. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes existing knowledge on related norditerpenoid alkaloids to provide a framework for future investigation.
Plant Species Containing this compound
This compound is a member of the extensive family of norditerpenoid alkaloids, which are characteristic secondary metabolites of plants belonging to the genera Aconitum and Delphinium (family Ranunculaceae)[1][2]. While a definitive list of plant species with high yields of this compound is not yet established in scientific literature, several species of Aconitum have been identified as sources of this compound.
Due to the lack of specific data for this compound, researchers may consider investigating species that are known to produce high quantities of structurally related C19-diterpenoid alkaloids. It is important to note that the presence and concentration of these alkaloids can vary significantly, necessitating thorough phytochemical analysis of any potential plant source.
Table 1: Quantitative Data on Related Norditerpenoid Alkaloids in Aconitum Species
| Plant Species | Plant Part | Alkaloid | Yield (mg/g dry weight) | Reference |
| Aconitum carmichaeli | Raw Fu-Zi decoction pieces | Mesaconitine (MAT) | 1.32 | |
| Aconitum carmichaeli | Raw Fu-Zi decoction pieces | Hypaconitine (HAT) | 0.18 | |
| Aconitum carmichaeli | Raw Fu-Zi decoction pieces | Aconitine (ACT) | 0.31 |
Note: This table presents data for related alkaloids to provide context on typical yield ranges within the Aconitum genus. Specific yield data for this compound is currently unavailable in the reviewed literature.
Experimental Protocols
Extraction of Norditerpenoid Alkaloids (General Protocol)
The following is a generalized protocol for the extraction of norditerpenoid alkaloids from plant material, which can be adapted for the extraction of this compound. The method of choice will depend on the scale of extraction and the physicochemical properties of the target compound.
2.1.1. Soxhlet Extraction
This method is suitable for exhaustive extraction of alkaloids from solid plant material[4][5][6][7][8].
-
Sample Preparation: Air-dry the plant material (e.g., roots, aerial parts) at room temperature in a shaded area. Grind the dried material into a fine powder.
-
Apparatus: Assemble a Soxhlet extractor with a round-bottom flask, extractor body, and condenser.
-
Procedure:
-
Place a known quantity of the powdered plant material (e.g., 10-20 g) into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol). The choice of solvent should be optimized based on the polarity of this compound.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.
-
The solvent will extract the alkaloids and, once the extractor is full, will siphon back into the round-bottom flask.
-
Continue the extraction process for a sufficient number of cycles (typically 6-8 hours) to ensure complete extraction.
-
After extraction, concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
2.1.2. Acid-Base Extraction for Alkaloid Enrichment
This technique is used to separate alkaloids from other plant constituents based on their basic nature.
-
Procedure:
-
Dissolve the crude extract from the initial solvent extraction in an acidic aqueous solution (e.g., 2% sulfuric acid). This will protonate the alkaloids, making them water-soluble.
-
Wash the acidic solution with a nonpolar solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities.
-
Basify the aqueous solution to a pH of 9-10 with a base (e.g., ammonium hydroxide). This will deprotonate the alkaloids, making them soluble in organic solvents.
-
Extract the aqueous solution multiple times with an immiscible organic solvent (e.g., chloroform or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enriched alkaloid fraction.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound in plant extracts[9][10][11]. The following provides a general framework for developing such a method.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).
-
Chromatographic Conditions (to be optimized):
-
Column: A reversed-phase C18 column is commonly used for alkaloid separation.
-
Mobile Phase: A gradient elution is often necessary to separate complex mixtures of alkaloids. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium formate with pH adjustment) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-35 °C) to ensure reproducibility.
-
Detection Wavelength: The wavelength for detection should be determined by acquiring the UV spectrum of a purified this compound standard.
-
-
Method Validation: The HPLC method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualization of Workflows and Pathways
Experimental Workflow for this compound Extraction and Quantification
Caption: Workflow for this compound extraction and analysis.
General Biosynthetic Pathway of C19-Diterpenoid Alkaloids
This compound belongs to the C19-diterpenoid alkaloids. While the specific enzymatic steps leading to this compound have not been fully elucidated, the general biosynthetic pathway provides a framework for its formation[12][13][14]. The pathway starts from the common isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Caption: General C19-diterpenoid alkaloid biosynthesis.
Hypothetical Signaling Pathway Involvement
The specific signaling pathways modulated by this compound have not been characterized. However, many diterpenoid alkaloids from Aconitum species are known to interact with ion channels and receptors in the nervous system[15][16]. Aconitine, a well-studied related alkaloid, is a potent neurotoxin that activates voltage-gated sodium channels. It is plausible that this compound may also exert its biological effects through interaction with similar targets. Further research is required to elucidate its precise mechanism of action.
References
- 1. The C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delphinium - Wikipedia [en.wikipedia.org]
- 3. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innspub.net [innspub.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. scielo.br [scielo.br]
- 7. hielscher.com [hielscher.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Aconitum - Wikipedia [en.wikipedia.org]
- 16. poison.org [poison.org]
An In-depth Technical Guide to Ludaconitine and its Relationship with other Diterpenoid Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ludaconitine, a C19-diterpenoid alkaloid, and its relationship to other structurally similar compounds. Diterpenoid alkaloids, particularly those from the Aconitum species, are renowned for their potent physiological effects, which range from therapeutic analgesia to severe cardiotoxicity. This document delves into the structural classification, biosynthetic origins, and pharmacological mechanisms of these complex natural products. It presents a comparative analysis of quantitative data, detailed experimental protocols for their study, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.
Introduction to Diterpenoid Alkaloids
Diterpenoid alkaloids are a large and structurally diverse class of natural products characterized by a complex polycyclic skeleton derived from a diterpene precursor.[1] They are broadly classified based on the number of carbon atoms in their core structure into C18, C19, and C20 types.[2] The C19-diterpenoid alkaloids, to which this compound belongs, are the most extensive of these groups and are predominantly found in plants of the Aconitum and Delphinium genera.[2]
These compounds have a long history in traditional medicine, particularly in Asia, for their analgesic and anti-inflammatory properties.[1] However, their therapeutic use is severely limited by a narrow therapeutic index and the high toxicity of many of its members, most notably aconitine.[3] This guide will focus on the C19-diterpenoid alkaloid this compound, placing it in the context of its better-known relatives to illuminate the structure-activity relationships that govern both their therapeutic potential and their toxicity.
Structural Classification and Relationship
The C19-diterpenoid alkaloids are characterized by a hexacyclic core. Variations in the functional groups at specific positions on this core give rise to a wide array of derivatives with differing pharmacological profiles.
This compound is a C19-diterpenoid alkaloid of the aconitine type. Its structure is closely related to other prominent members of this class, such as aconitine, mesaconitine, and hypaconitine. The key structural features that dictate the activity and toxicity of these alkaloids are the ester groups at the C8 and C14 positions. The presence of two ester groups (a diester) generally confers high toxicity.[2] Hydrolysis of one or both of these ester groups significantly reduces toxicity.[2]
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound and related diterpenoid alkaloids, providing a basis for comparing their potency and toxicity.
| Alkaloid | Type | Molecular Formula | Molecular Weight ( g/mol ) | LD50 (mg/kg) | Species & Route |
| This compound triacetate | C19-Diterpenoid | C38H51NO12 | 713.81 | 45 (LDLo) | Rat (Intravenous) |
| Aconitine | C19-Diterpenoid | C34H47NO11 | 645.74 | 0.07 | Mouse |
| Lappaconitine | C18-Diterpenoid | C32H44N2O8 | 584.71 | 11.7 | Not Specified |
| N-deacetyllappaconitine | C18-Diterpenoid | C30H42N2O7 | 542.67 | 23.5 (mice, ip) | Mouse (Intraperitoneal) |
| Alkaloid | Target | IC50 | Cell Line/System |
| Aconitine | Topoisomerase IIα | 7.02 µM (MCF-7/ADR), 7.58 µM (MCF-7) | Human breast cancer cells |
| Lappaconitine | Voltage-gated sodium channel 1.7 (Nav1.7) | 27.67 µM | Human channel |
| Guan-Fu base S | Ventricular specific sodium current | 3.48 µM | Not Specified |
| Aconitine Derivatives (30 & 31) | Activated neutrophils | 25.82 µg/mL & 38.71 µg/mL | Nitrotetrazolium chloride detection model |
Signaling Pathways and Mechanisms of Action
The primary molecular target for many C19-diterpenoid alkaloids, including aconitine, is the voltage-gated sodium channel (Nav).[3] By binding to site 2 on the α-subunit of these channels, they cause persistent activation, leading to a constant influx of sodium ions.[3] This disrupts normal cellular function in excitable tissues like the heart and neurons, leading to cardiotoxicity and neurotoxicity.
Lappaconitine, a C18-diterpenoid alkaloid, also interacts with sodium channels but can act as an inhibitor.[4] Furthermore, it exhibits a distinct analgesic mechanism involving the stimulation of spinal microglia to release dynorphin A, an endogenous opioid peptide.[1]
Aconitine-Induced Cardiotoxicity
The persistent influx of Na+ caused by aconitine leads to a cascade of events in cardiomyocytes, ultimately resulting in arrhythmias. The increased intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger, leading to an overload of intracellular Ca2+.[5] This calcium overload can induce delayed afterdepolarizations, triggering fatal ventricular arrhythmias.[3]
Lappaconitine-Induced Analgesia
Lappaconitine's analgesic effect is, in part, mediated by its action on spinal microglia. It stimulates these immune cells of the central nervous system to release dynorphin A. Dynorphin A then acts on κ-opioid receptors on presynaptic nerve terminals, inhibiting the release of excitatory neurotransmitters and thus dampening pain signals.
Experimental Protocols
Extraction and Isolation of Diterpenoid Alkaloids from Aconitum Species
This protocol provides a general method for the extraction and preliminary purification of diterpenoid alkaloids.
Materials:
-
Dried and powdered Aconitum plant material (e.g., roots)
-
80% Ethanol
-
1% Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH4OH)
-
Chloroform
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, petroleum ether, ethyl acetate)
-
Rotary evaporator
-
pH meter
Procedure:
-
Extraction: Reflux the powdered plant material with 80% ethanol three times, for 2 hours each time. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Extraction:
-
Suspend the crude extract in 1% HCl to protonate the alkaloids, making them water-soluble.
-
Wash the acidic solution with a nonpolar solvent like petroleum ether to remove lipids and other non-alkaloidal compounds.
-
Adjust the pH of the aqueous phase to approximately 10 with ammonium hydroxide to deprotonate the alkaloids, making them soluble in organic solvents.
-
Extract the alkaline aqueous phase multiple times with chloroform.
-
-
Purification:
-
Combine the chloroform extracts and evaporate the solvent to yield the total alkaloid fraction.
-
Subject the total alkaloid fraction to silica gel column chromatography. Elute with a gradient of solvents, such as a chloroform-methanol mixture, to separate the alkaloids based on polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions containing the desired alkaloids and further purify using techniques like preparative high-performance liquid chromatography (HPLC).
-
Analysis of Diterpenoid Alkaloids by HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase A: Acetonitrile
-
Mobile phase B: Ammonium acetate buffer (pH adjusted)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the purified alkaloid fraction or standard compounds in the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Use a gradient elution program, starting with a higher proportion of mobile phase B and gradually increasing the proportion of mobile phase A. A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength appropriate for the alkaloids of interest (e.g., 235 nm).
-
-
Analysis: Inject the sample and record the chromatogram. Identify and quantify the alkaloids by comparing their retention times and peak areas with those of known standards.
Electrophysiological Analysis using Whole-Cell Patch-Clamp
This protocol outlines the basic steps for recording sodium currents in a cell line expressing voltage-gated sodium channels.
Materials:
-
Cell line stably expressing the sodium channel of interest (e.g., HEK293 cells)
-
External solution (containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose; pH adjusted to 7.4)
-
Internal solution (pipette solution, containing CsF, CsCl, EGTA, HEPES; pH adjusted to 7.2)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Preparation: Plate the cells on glass coverslips and place a coverslip in the recording chamber on the microscope stage. Perfuse the chamber with the external solution.
-
Giga-seal Formation: Approach a cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Data Recording:
-
Clamp the cell membrane potential at a holding potential where the sodium channels are in a closed state (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps to activate the sodium channels and record the resulting inward sodium currents.
-
To study the effect of an alkaloid, perfuse the cell with the external solution containing the compound of interest and repeat the voltage-step protocol.
-
Mandatory Visualizations
Biosynthetic Pathway of C19-Diterpenoid Alkaloids
The biosynthesis of C19-diterpenoid alkaloids begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). Through a series of enzymatic cyclizations and rearrangements, the characteristic polycyclic core is formed. The incorporation of a nitrogen atom, typically from an amino acid, leads to the formation of the alkaloid skeleton, which is then further modified by oxidation, methylation, and acylation to produce the vast array of C19-diterpenoid alkaloids.
Experimental Workflow for Alkaloid Characterization
The process of identifying and characterizing novel diterpenoid alkaloids from a plant source follows a systematic workflow, beginning with extraction and culminating in detailed structural and functional analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inhibitory-effects-of-lappaconitine-on-the-neuronal-isoforms-of-voltage-gated-sodium-channels - Ask this paper | Bohrium [bohrium.com]
- 5. Arrhythmogenesis Toxicity of Aconitine Is Related to Intracellular Ca2+ Signals - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Impact of Aconitum Alkaloids: A Technical Guide to Lappaconitine's Effects on Signaling Pathways
An important clarification regarding the subject of this guide: The initial request specified an investigation into "Ludaconitine." However, a comprehensive search of scientific literature reveals a significant lack of data on the effects of this compound on cell signaling pathways. In contrast, a closely related compound, Lappaconitine (LA) , and its salts (hydrobromide, hydrochloride, and sulfate), are extensively studied and documented for their significant interactions with key cellular signaling cascades. Given the similarity in nomenclature and the abundance of available research, this guide will focus on the preliminary cell signaling pathways affected by Lappaconitine, as it is likely the compound of interest for researchers, scientists, and drug development professionals.
Lappaconitine, a C18-diterpenoid alkaloid extracted from the roots of Aconitum sinomontanum Nakai, has demonstrated a range of pharmacological activities, including analgesic, anti-inflammatory, anti-arrhythmic, and anti-tumor effects.[1][2] This guide synthesizes the current understanding of its molecular mechanisms, focusing on its influence on the PI3K/AKT, MAPK, and NF-κB signaling pathways.
The PI3K/AKT Signaling Pathway: A Target for Anti-Proliferative and Pro-Apoptotic Effects
The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical regulator of cell survival, proliferation, and growth. Multiple studies indicate that Lappaconitine sulfate (LS) exerts its anti-cancer effects by inhibiting this pathway in various cancer cell lines, including human non-small cell lung cancer (A549), cervical cancer (HeLa), and colon cancer (HT-29).[1][3]
Inhibition of the PI3K/AKT pathway by LS leads to a cascade of downstream effects. It significantly suppresses the expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT).[1] This downregulation prevents the activation of downstream targets that promote cell cycle progression and inhibit apoptosis. Specifically, LS treatment has been shown to decrease the levels of Cyclin D1 and the anti-apoptotic protein Bcl-2, while increasing the expression of tumor suppressors p53 and p21, and pro-apoptotic proteins like Bax, cleaved caspase-3, and cleaved caspase-9.[1] The culmination of these changes is cell cycle arrest, typically in the G0/G1 phase, and the induction of apoptosis through the mitochondrial-mediated pathway.[1][3]
Figure 1: Lappaconitine's inhibition of the PI3K/AKT pathway.
The MAPK Signaling Pathway: A Conductor of Apoptosis and Cell Cycle Arrest
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that governs cellular processes like proliferation, differentiation, and apoptosis. Lappaconitine hydrochloride (LH) has been shown to activate the MAPK pathway to induce apoptosis in human colon cancer (HCT-116) and liver cancer (HepG2) cells.[1][4]
Studies reveal that LH treatment leads to the increased phosphorylation of key MAPK members, p38 and c-Jun N-terminal kinase (JNK).[4] The activation of the MAPK pathway, in conjunction with effects on the mitochondrial pathway, promotes apoptosis and induces S-phase cell cycle arrest in cancer cells.[1][4] This suggests a complex, context-dependent mechanism where Lappaconitine can modulate different signaling pathways to achieve its anti-tumor effects.
Figure 2: Lappaconitine's activation of the MAPK signaling pathway.
The NF-κB Signaling Pathway: A Key to Anti-Inflammatory Action
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5][6] The anti-inflammatory effects of Lappaconitine and its derivatives are linked to the suppression of this pathway. In models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Lappaconitine derivatives have been shown to inhibit the generation of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[7]
The mechanism involves the suppression of NF-κB activation.[7] This likely occurs through the inhibition of IκB (inhibitor of κB) phosphorylation and degradation, which would prevent the p65 subunit of NF-κB from translocating to the nucleus to initiate the transcription of pro-inflammatory genes. By suppressing both the NF-κB and MAPK signaling pathways, Lappaconitine derivatives can exert significant anti-inflammatory effects.[7][8]
Figure 3: Lappaconitine's suppression of the NF-κB pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the dose-dependent effects of Lappaconitine and its derivatives on cancer cell lines.
Table 1: IC50 Values of Lappaconitine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Treatment Duration | IC50 Value (µg/mL) | Reference |
|---|---|---|---|---|
| Lappaconitine Sulfate | HepG2 (Liver Cancer) | 48 h | 360 | [1] |
| Lappaconitine Sulfate | HeLa (Cervical Cancer) | 48 h | 571 ± 0.42 | [1] |
| Lappaconitine HCl | HCT-116 (Colon Cancer) | 24 h | 413.1 | [1] |
| Lappaconitine HCl | HCT-116 (Colon Cancer) | 48 h | 174.2 | [1] |
| Lappaconitine HCl | HepG2 (Liver Cancer) | 24 h | 596.2 ± 0.296 | [4] |
| Lappaconitine HCl | HepG2 (Liver Cancer) | 48 h | 372.7 ± 0.342 |[4] |
Table 2: Analgesic and Toxicological Data for Lappaconitine
| Parameter | Value | Species | Reference |
|---|---|---|---|
| ED50 (Mechanical Allodynia) | 1.1 mg/kg (s.c.) | Rat | [9][10] |
| ED50 (Thermal Hyperalgesia) | 1.6 mg/kg (s.c.) | Rat | [9][10] |
| ED50 (Mechanical Allodynia) | 0.8 µg (i.t.) | Rat | [9] |
| LD50 | 11.7 mg/kg | Mouse |[11] |
Experimental Protocols
This section provides a generalized overview of the key experimental methodologies used to investigate the effects of Lappaconitine on cell signaling.
Cell Viability and Proliferation Assays
-
Method: Cell Counting Kit-8 (CCK-8) Assay.
-
Protocol:
-
Cells (e.g., A549, HCT-116, HepG2, HeLa) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of Lappaconitine (or its derivatives) and incubated for specified time periods (e.g., 24, 48, 72 hours).
-
Following treatment, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader to determine the number of viable cells. Cell viability is expressed as a percentage relative to the untreated control group.
-
Western Blot Analysis
-
Method: Western Blotting for protein expression analysis.
-
Protocol:
-
Cells are treated with Lappaconitine as described for the viability assay.
-
After treatment, cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred onto a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., p-PI3K, p-AKT, Bcl-2, Bax, p-p38, p-JNK, p-IκBα, β-actin).
-
After washing with TBST, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
-
Apoptosis and Cell Cycle Analysis
-
Method: Flow Cytometry using Annexin V-FITC/Propidium Iodide (PI) staining.
-
Protocol:
-
Cells are treated with Lappaconitine for the desired duration.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by a flow cytometer. For cell cycle analysis, cells are fixed in cold ethanol and stained with PI containing RNase A before analysis.
-
The data is analyzed to quantify the percentage of cells in different stages of apoptosis (early, late) or the cell cycle (G0/G1, S, G2/M).
-
Conclusion
The available evidence strongly indicates that Lappaconitine and its derivatives exert potent anti-proliferative, pro-apoptotic, and anti-inflammatory effects by modulating several key intracellular signaling pathways. Its ability to inhibit the pro-survival PI3K/AKT pathway, activate the pro-apoptotic MAPK pathway, and suppress the pro-inflammatory NF-κB pathway underscores its potential as a multi-target therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the molecular basis for Lappaconitine's pharmacological activities and offering a framework for future investigation into its clinical applications. Further research is warranted to fully elucidate the intricate cross-talk between these pathways in response to Lappaconitine treatment.
References
- 1. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phcog.com [phcog.com]
- 5. mdpi.com [mdpi.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lappaconitine, a C18-diterpenoid alkaloid, exhibits antihypersensitivity in chronic pain through stimulation of spinal dynorphin A expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. aurorabiomed.com [aurorabiomed.com]
The Uncharted Path: A Technical Guide to the Biosynthesis of Ludaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ludaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, belongs to a class of compounds renowned for their potent biological activities and complex chemical structures. Despite significant interest in their pharmacological potential, the precise biosynthetic pathway leading to this compound and other aconitine-type alkaloids remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon research into related diterpenoid alkaloids. It outlines the proposed pathway from primary metabolism to the complex C19 scaffold, details the key enzyme families implicated in this process, and presents generalized experimental protocols for advancing research in this field. This document aims to serve as a foundational resource for researchers dedicated to unraveling the intricate biochemistry of these valuable natural products.
Introduction: The Enigmatic Aconitum Alkaloids
The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally diverse and pharmacologically active diterpenoid alkaloids. These compounds are broadly classified based on their carbon skeletons, with the C19-diterpenoid alkaloids, such as aconitine and this compound, being among the most complex and toxic. Their intricate structures have posed a significant challenge to both total synthesis and biosynthetic elucidation. Understanding the enzymatic machinery responsible for their production is crucial for the potential biotechnological production of these compounds and their derivatives for therapeutic applications.
While the complete biosynthetic pathway of this compound is yet to be fully mapped, significant progress in the study of related diterpenoid alkaloids has allowed for the construction of a putative pathway. This guide will synthesize the available information to present a coherent model of this compound biosynthesis, highlighting both what is known and the considerable gaps that remain in our knowledge.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound, a C19-diterpenoid alkaloid, is believed to originate from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages: the formation of the C20 diterpene skeleton, the incorporation of a nitrogen atom to form the atisine-type skeleton, and the subsequent extensive oxidative modifications and esterifications that lead to the final complex structure of this compound.
Stage 1: Formation of the Diterpene Scaffold
The initial steps of the pathway occur within the plastids via the methylerythritol 4-phosphate (MEP) pathway, which produces the C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
-
GGPP Synthesis: Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1]
-
Diterpene Cyclization: The formation of the characteristic polycyclic diterpene skeleton is a critical branching point. This process is catalyzed by a pair of diterpene synthases (diTPSs):
-
Class II diTPS (ent-Copalyl Diphosphate Synthase - CPS): GGPP is first cyclized to form ent-copalyl diphosphate (ent-CPP).[2][3]
-
Class I diTPS (Kaurene Synthase-Like - KSL): ent-CPP is then further cyclized to form tetracyclic or pentacyclic diterpene hydrocarbons. In the context of aconitine-type alkaloids, the key intermediate is believed to be an atisane-type diterpene, such as ent-atiserene.[2][3]
-
Stage 2: Nitrogen Incorporation and Formation of the Atisine Skeleton
The defining feature of alkaloids is the presence of a nitrogen atom, which in the case of atisine-type alkaloids, is derived from L-serine.[4][5]
-
Oxidation of the Diterpene: The atisane-type diterpene undergoes a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYP450s), to introduce hydroxyl groups.
-
Nitrogen Incorporation: The nitrogen atom is incorporated via the reaction of the oxidized diterpene with an amino donor, likely β-aminoethanol derived from the decarboxylation of L-serine.[6] This leads to the formation of the core atisine skeleton.
Stage 3: Tailoring of the C19-Diterpenoid Alkaloid Scaffold
The atisine skeleton undergoes a series of extensive modifications to yield the highly decorated C19-diterpenoid alkaloid, this compound. This stage is characterized by a series of oxidative reactions, skeletal rearrangements, and acylations that contribute to the vast structural diversity of this class of compounds.
-
Oxidative Modifications: A suite of cytochrome P450s (CYP450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs) are hypothesized to catalyze numerous hydroxylations and other oxidative modifications across the molecule.[7][8]
-
Acylations: The hydroxyl groups are then subject to acylation by various acyltransferases, likely belonging to the BAHD family.[9] These enzymes transfer acyl groups, such as acetyl and benzoyl moieties, to the alkaloid core, which is a characteristic feature of many aconitine-type alkaloids.[9]
The precise sequence of these tailoring reactions leading to this compound is currently unknown and represents a major area for future research.
Key Enzyme Families and Candidate Genes
The biosynthesis of this compound is orchestrated by several key enzyme families. While the specific genes for the this compound pathway have not been definitively identified, transcriptome analyses of various Aconitum species have revealed numerous candidate genes.[7][9][10]
-
Terpene Synthases (TPS): These enzymes are responsible for the formation of the basic diterpene skeleton. Several Class I and Class II TPS genes have been identified and functionally characterized in Aconitum species, confirming their roles in producing precursors for diterpenoid alkaloids.[2][3]
-
Cytochrome P450 Monooxygenases (CYP450s): This vast superfamily of enzymes is crucial for the extensive oxidative modifications of the diterpene scaffold.[8][11] Transcriptome studies have identified hundreds of CYP450 candidates in Aconitum, suggesting their involvement in the complex tailoring reactions.[7]
-
BAHD Acyltransferases: This family of enzymes is responsible for the acylation of the alkaloid core, a key step in the biosynthesis of many aconitine-type alkaloids. Numerous BAHD acyltransferase genes have been identified in Aconitum transcriptomes and are prime candidates for the final tailoring steps.[9]
-
2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): These enzymes are also involved in oxidative modifications and may play a role in the tailoring of the atisine skeleton.[7]
Quantitative Data on Aconitum Alkaloids
Quantitative analysis of alkaloid content in different Aconitum species and tissues provides valuable insights into the regulation and localization of their biosynthesis. The tables below summarize representative data on the concentration of major diterpenoid alkaloids in various Aconitum species. It is important to note that the alkaloid profile can vary significantly depending on the species, geographical location, and developmental stage of the plant.[12][13][14][15][16]
Table 1: Concentration of Major Diterpenoid Alkaloids in Raw Aconitum Tubers
| Alkaloid | A. carmichaelii (mg/g) | A. kusnezoffii (mg/g) | A. napellus (mg/g) |
| Aconitine | 0.3 - 2.0 | 0.2 - 1.5 | 0.4 - 1.8 |
| Mesaconitine | 0.2 - 1.0 | 0.1 - 0.8 | 0.3 - 1.2 |
| Hypaconitine | 0.1 - 0.5 | 0.1 - 0.6 | 0.2 - 0.9 |
| Benzoylmesaconine | 0.1 - 0.4 | 0.05 - 0.3 | 0.1 - 0.5 |
| Deoxyaconitine | 0.05 - 0.2 | 0.02 - 0.1 | Not reported |
Data compiled from multiple sources and represent typical ranges.[12][14][15]
Table 2: Differential Expression of Candidate Biosynthetic Genes in Aconitum
| Gene Family | Tissue with Highest Expression | Fold Change (vs. Leaf) | Putative Role |
| Terpene Synthase (TPS) | Root | 10 - 50 | Diterpene scaffold formation |
| Cytochrome P450 (CYP450) | Root | 5 - 100 | Oxidative modifications |
| BAHD Acyltransferase | Root | 20 - 200 | Acylation |
| 2-Oxoglutarate Dioxygenase | Root | 8 - 60 | Oxidative modifications |
This table represents a generalized summary based on transcriptome data from several Aconitum species. Actual fold changes are gene-specific.[7][9][10]
Experimental Protocols for Elucidating the this compound Pathway
Advancing our understanding of this compound biosynthesis requires a combination of transcriptomics, heterologous expression of candidate genes, and in vitro enzymatic assays. The following are detailed, generalized protocols for these key experimental approaches.
Protocol 1: Identification of Candidate Genes via Transcriptome Analysis
-
Plant Material: Collect various tissues (e.g., roots, stems, leaves, flowers) from a this compound-producing Aconitum species at different developmental stages. Immediately freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from each tissue using a plant-specific RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.
-
Library Preparation and Sequencing: Prepare cDNA libraries using a TruSeq RNA Library Prep Kit (Illumina) and perform paired-end sequencing on an Illumina NovaSeq platform.
-
De Novo Transcriptome Assembly: For species without a reference genome, assemble the transcriptome de novo using software such as Trinity or SOAPdenovo-Trans.
-
Functional Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, KEGG).
-
Identification of Candidate Genes: Identify unigenes annotated as terpene synthases, cytochrome P450s, BAHD acyltransferases, and 2-oxoglutarate-dependent dioxygenases.
-
Differential Expression Analysis: Analyze the expression levels of candidate genes across different tissues to identify those that are preferentially expressed in tissues with high this compound accumulation (typically the roots).
Protocol 2: Functional Characterization of a Candidate Terpene Synthase (TPS)
-
Gene Cloning: Amplify the full-length coding sequence of a candidate TPS gene from cDNA and clone it into an E. coli expression vector (e.g., pET28a).
-
Heterologous Expression: Transform the expression construct into E. coli BL21(DE3) cells. Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG at 16-18°C overnight.
-
Protein Purification: Harvest the cells, lyse them by sonication, and purify the His-tagged protein using a Ni-NTA affinity chromatography column.
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, GGPP as the substrate, and a suitable buffer with MgCl2.
-
Incubate the reaction at 30°C for 2-4 hours.
-
Stop the reaction and extract the products with an organic solvent (e.g., hexane or ethyl acetate).
-
-
Product Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify the diterpene hydrocarbon produced.
Protocol 3: Functional Characterization of a Candidate Cytochrome P450 (CYP450)
-
Gene Cloning and Expression: Clone the full-length coding sequence of a candidate CYP450 and a cytochrome P450 reductase (CPR) partner into a yeast expression vector (e.g., pYES-DEST52).
-
Heterologous Expression in Yeast: Co-transform the CYP450 and CPR constructs into Saccharomyces cerevisiae. Grow the yeast culture and induce protein expression with galactose.
-
Microsome Preparation: Harvest the yeast cells, disrupt them using glass beads, and isolate the microsomal fraction (containing the membrane-bound CYP450) by ultracentrifugation.
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing the microsomes, the putative substrate (e.g., atisine or a related intermediate), NADPH as a cofactor, and a suitable buffer.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Quench the reaction with an organic solvent (e.g., acetonitrile) and centrifuge to pellet the protein.
-
-
Product Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of oxidized products.
Protocol 4: Functional Characterization of a Candidate BAHD Acyltransferase
-
Gene Cloning and Expression: Clone the full-length coding sequence of a candidate BAHD acyltransferase into an E. coli expression vector (e.g., pGEX-4T-1).
-
Heterologous Expression and Purification: Express the protein in E. coli and purify the GST-tagged protein using glutathione-Sepharose affinity chromatography.
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, the acceptor substrate (a hydroxylated diterpenoid alkaloid intermediate), the acyl-CoA donor (e.g., acetyl-CoA or benzoyl-CoA), and a suitable buffer.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction with an organic solvent.
-
-
Product Analysis: Analyze the reaction mixture by LC-MS to identify the acylated alkaloid product.
Future Outlook and Conclusion
The biosynthesis of this compound and other aconitine-type alkaloids represents a fascinating and challenging frontier in plant biochemistry. While the general framework of the pathway is beginning to emerge, the specific enzymes responsible for the intricate tailoring reactions that create the vast diversity of these compounds remain largely unknown. The integration of next-generation sequencing, sophisticated mass spectrometry techniques, and synthetic biology approaches will be essential to fully elucidate this complex pathway.
This technical guide provides a summary of the current knowledge and a roadmap for future research. By applying the experimental strategies outlined herein, researchers can begin to systematically identify and characterize the enzymes involved in this compound biosynthesis. This knowledge will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for the sustainable production of these valuable and complex molecules for potential therapeutic applications. The path to fully understanding this compound biosynthesis is long, but the potential rewards for medicine and science are substantial.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Approach to the biosynthesis of atisine-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptome analysis to identify genes involved in the biosynthesis of aconitines in aconitum pendulum [yaoxuexuebao-05134870.com]
- 10. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of Aconitum alkaloids in the urine and serum of a male attempting suicide by oral intake of aconite extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Ludaconitine: A Historical and Technical Guide for Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of Ludaconitine, a diterpenoid alkaloid found in various Aconitum species. With a rich history in traditional medicine, particularly within Ayurveda, the plants containing this compound have been both revered for their therapeutic efficacy and respected for their potent toxicity. This document, intended for researchers, scientists, and drug development professionals, delves into the historical context, quantitative data, and experimental protocols surrounding this compound, offering a foundation for future pharmacological investigation.
Historical Context and Traditional Use
This compound is a naturally occurring alkaloid present in plants of the Aconitum genus, most notably Aconitum ferox.[1] In traditional medicine systems, particularly Ayurveda, Aconitum ferox, known as Vatsanabha, has been used for centuries.[2][3][4] Despite being recognized as a potent poison, traditional practitioners developed sophisticated detoxification processes, known as "Shodhana," to mitigate its toxicity while preserving its therapeutic properties.[2]
The primary traditional applications of Aconitum ferox include the treatment of a wide range of ailments. It has been employed as an analgesic for joint and muscle pain, an antipyretic for fever, and a stimulant for the nervous system.[4][5] Ayurvedic texts describe it as a catalyst for other medicines, enhancing their efficacy.[2] It has also been used to address digestive issues, respiratory conditions like asthma and cough, and even vision problems.[2][6] The roots of the plant are the primary part used for medicinal preparations.[3][5]
The dual nature of Aconitum as both a remedy and a poison is a recurring theme in its history. The toxicity is primarily attributed to the presence of various alkaloids, including the highly potent aconitine and its derivatives. Traditional processing methods are therefore crucial for its safe use.
Quantitative Data
Quantitative analysis of the alkaloid content in Aconitum species is critical for both safety and efficacy. While data specifically quantifying this compound is scarce, the available information on related alkaloids and the general effects of traditional processing provide valuable insights.
Toxicity Data
Limited acute toxicity data is available for derivatives of this compound. The following table summarizes the reported lethal doses for this compound triacetate in rodent models. It is important to note that the toxicity of the parent compound, this compound, may differ.
| Compound | Test Type | Route of Exposure | Species | Dose |
| This compound triacetate | LDLo | Intravenous | Rat | 45 mg/kg |
| This compound triacetate | LD50 | Intravenous | Mouse | 21,800 µg/kg (or 21.8 mg/kg) |
LDLo (Lowest Published Lethal Dose) and LD50 (Lethal Dose, 50% kill) are measures of acute toxicity.
Effects of Traditional Processing on Alkaloid Content
Traditional detoxification processes, such as "Shodhana" in Ayurveda, involve methods like boiling in cow's urine or milk.[2] These processes are known to hydrolyze the highly toxic diester-diterpenoid alkaloids into less toxic monoester and non-esterified alkaloids. While specific data on the transformation of this compound is not available, studies on the more abundant alkaloids like aconitine demonstrate a significant reduction in their concentration after processing. This chemical transformation is fundamental to the safe use of Aconitum in traditional medicine.
Experimental Protocols
The isolation and quantification of this compound from Aconitum species require specific analytical methodologies. The following is a generalized protocol based on established methods for the analysis of diterpenoid alkaloids.
Extraction and Isolation of Diterpenoid Alkaloids
A general workflow for the extraction and isolation of alkaloids from Aconitum plant material is presented below. This process typically involves an initial extraction with an organic solvent, followed by purification steps to isolate the alkaloid fraction.
Quantification by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantitative analysis of alkaloids in plant extracts.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase: A gradient elution is typically employed. An example could be a mixture of acetonitrile and a buffer solution (e.g., ammonium bicarbonate or phosphate buffer) with the gradient adjusted to achieve optimal separation of the target alkaloids.
Detection: The wavelength for detection is determined by the UV absorbance maximum of this compound. For many diterpenoid alkaloids, this is in the range of 230-240 nm.
Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample extract is then determined by comparing its peak area to the calibration curve.
Signaling Pathways and Mechanism of Action
The precise signaling pathways and molecular mechanisms of action for this compound have not yet been elucidated and represent a significant area for future research. However, based on the known mechanisms of other Aconitum alkaloids, it is plausible that this compound may interact with ion channels, such as voltage-gated sodium channels, which are common targets for these compounds. The structural similarities to other pharmacologically active diterpenoid alkaloids suggest potential analgesic and anti-inflammatory properties that warrant investigation.
The following diagram illustrates a hypothetical signaling pathway for an Aconitum alkaloid with analgesic effects, which could serve as a starting point for investigating this compound. It is important to emphasize that this is a generalized representation and has not been specifically validated for this compound.
Conclusion and Future Directions
This compound is a component of Aconitum species with a long history of use in traditional medicine, particularly within the context of Aconitum ferox in Ayurveda. While its presence is acknowledged, specific scientific investigation into its pharmacological properties and mechanism of action is lacking. The existing knowledge of traditional detoxification methods and the known bioactivity of related diterpenoid alkaloids provide a strong rationale for further research.
Future studies should focus on:
-
Quantitative Analysis: Developing and validating analytical methods to accurately quantify this compound in both raw and processed Aconitum materials.
-
Pharmacological Screening: Investigating the analgesic, anti-inflammatory, and other potential therapeutic effects of isolated this compound.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.
-
Toxicological Profiling: Conducting comprehensive toxicological studies to establish a clear safety profile.
By bridging the gap between traditional knowledge and modern scientific inquiry, this compound and other alkaloids from Aconitum species hold the potential for the development of novel therapeutic agents.
References
- 1. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. easyayurveda.com [easyayurveda.com]
- 3. interscience.org.uk [interscience.org.uk]
- 4. nakraayurveda.com [nakraayurveda.com]
- 5. Vatsanabha (Aconitum ferox) - Properties, Benefits, Dosage [planetayurveda.com]
- 6. ayurtimes.com [ayurtimes.com]
Methodological & Application
Standard Protocol for Ludaconitine Extraction and Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard protocol for the extraction and purification of Ludaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus. The methodologies described herein are based on established techniques for the isolation of related Aconitum alkaloids and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a member of the highly complex and structurally diverse family of diterpenoid alkaloids. These compounds, predominantly found in the Aconitum and Delphinium genera, are of significant interest due to their potent biological activities, which include analgesic, anti-inflammatory, and anti-arrhythmic effects. However, many Aconitum alkaloids are also highly toxic, necessitating careful and standardized procedures for their extraction, purification, and handling. This protocol outlines a reproducible method for obtaining this compound of high purity for research and development purposes.
Experimental Protocols
Extraction of Total Alkaloids from Aconitum Plant Material
This protocol describes a standard solvent extraction method for obtaining a crude alkaloid extract from dried and powdered Aconitum roots, a common source of this compound.
Materials and Reagents:
-
Dried and powdered roots of Aconitum species (e.g., Aconitum ludlowii)
-
95% Ethanol (EtOH)
-
10% Ammonia solution (NH₃·H₂O)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Filter paper
-
Glassware (beakers, flasks, separatory funnels)
Procedure:
-
Alkalinization and Extraction:
-
Weigh 1 kg of dried, powdered Aconitum root material and place it in a large flask.
-
Add a 10% ammonia solution to the powder until it is thoroughly moistened. This step is crucial for converting alkaloid salts into their free base form, which is more soluble in organic solvents.
-
Add 5 L of 95% ethanol to the alkalinized plant material.
-
Macerate the mixture with occasional stirring for 24 hours at room temperature.
-
Filter the mixture and collect the ethanol extract.
-
Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction of the alkaloids.
-
Combine the ethanol extracts from all three extractions.
-
-
Solvent Partitioning:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator until the ethanol is completely removed, yielding a thick, syrupy residue.
-
Dissolve the residue in 2 L of 0.5 M hydrochloric acid (HCl).
-
Transfer the acidic solution to a large separatory funnel and wash it three times with 1 L of diethyl ether to remove non-alkaloidal, neutral, and acidic components. Discard the ether layers.
-
Adjust the pH of the aqueous layer to 9-10 with a 10% ammonia solution.
-
Extract the now alkaline aqueous solution three times with 1.5 L of chloroform. The alkaloids will partition into the organic phase.
-
Combine the chloroform extracts and wash them with distilled water to remove any remaining impurities.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Filter the dried extract and evaporate the chloroform under reduced pressure to obtain the crude total alkaloid extract.
-
Purification of this compound by Column Chromatography
This protocol details the separation and purification of this compound from the crude alkaloid extract using column chromatography.
Materials and Reagents:
-
Crude total alkaloid extract
-
Silica gel (100-200 mesh)
-
Neutral alumina
-
Solvent system: A gradient of Chloroform (CHCl₃) and Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
Developing chamber
-
UV lamp (254 nm)
-
Glass column for chromatography
-
Fraction collector (optional)
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in chloroform.
-
Pack a glass column with the silica gel slurry. The size of the column will depend on the amount of crude extract to be purified.
-
Allow the silica gel to settle and the solvent to drain until it is level with the top of the stationary phase.
-
-
Sample Loading and Elution:
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the prepared column.
-
Begin elution with 100% chloroform, gradually increasing the polarity by adding methanol. A typical gradient might be from 100:0 to 90:10 (CHCl₃:MeOH).
-
Collect fractions of the eluate.
-
-
Fraction Analysis and Pooling:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., CHCl₃:MeOH 95:5).
-
Visualize the spots under a UV lamp.
-
Pool the fractions containing the compound with the Rf value corresponding to this compound.
-
-
Final Purification:
-
Combine the this compound-rich fractions and evaporate the solvent.
-
For higher purity, a second chromatographic step using neutral alumina with a similar gradient of chloroform and methanol may be employed.
-
The final purified this compound can be recrystallized from a suitable solvent system (e.g., ethanol-ether) to obtain crystalline material.
-
Quantitative Data
The yield of this compound can vary significantly depending on the plant species, geographical location, and the time of harvest. While specific quantitative data for this compound is not widely published, the following table provides representative yields for related C19-diterpenoid alkaloids from Aconitum species, which can serve as a benchmark.
| Alkaloid | Plant Source | Extraction Method | Yield (% of dry weight) | Purity (%) | Reference |
| Lappaconitine | Aconitum sinomontanum | Chloroform extraction after alkalinization | 0.11-0.13 | Not specified | [1] |
| Aconitine, Mesaconitine, Hypaconitine | Aconitum roots | Ammoniacal ether then Methanol extraction | Not specified | >95 (by HPLC) | [2] |
| Guanfu Base A & G | Aconitum coreanum | 95% Ethanol with HCl, followed by liquid-liquid extraction | Guanfu Base A: ~0.016, Guanfu Base G: ~0.012 (from crude extract) | 97.2, 98.9 | [3] |
Diagrams
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
References
- 1. [CHROMATOSPECTROPHOTOMETRIC METHOD OF QUANTITATIVE ANALYSIS OF LAPPACONITINE IN THE UNDERGROUND PARTS OF ACONITUM ORIENTALE MILL, GROWING IN GEORGIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Biomedical Potential of Terpenoid Alkaloids: Sources, Structures, and Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jipb.net [jipb.net]
High-Performance Liquid Chromatography (HPLC) method for Ludaconitine analysis
An HPLC method for the quantitative analysis of Ludaconitine, a diterpenoid alkaloid, is essential for quality control, pharmacokinetic studies, and toxicological assessments. This document provides a detailed application note and protocol for the determination of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Principle
This method employs RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and an acidic aqueous buffer. The acidic mobile phase ensures that this compound, a basic alkaloid, is in its protonated form, leading to sharp and symmetrical peaks. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard, using an external standard calibration curve.
Instrumentation and Materials
-
Instrumentation :
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic data station for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Vortex mixer.
-
-
Chemicals and Reagents :
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Acetic acid (Glacial, analytical grade).
-
Syringe filters (0.22 µm or 0.45 µm, PVDF or PTFE).
-
-
Chromatographic Column :
-
A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.
-
Experimental Protocols
Preparation of Mobile Phase
-
Prepare a 0.1% (v/v) acetic acid solution in water by adding 1.0 mL of glacial acetic acid to a 1000 mL volumetric flask and filling to the mark with HPLC-grade water.
-
The mobile phase consists of a mixture of 0.1% aqueous acetic acid and acetonitrile. A typical starting ratio is 65:35 (v/v) aqueous to organic.
-
Measure 650 mL of the 0.1% acetic acid solution and 350 mL of acetonitrile into a clean 1 L glass bottle.
-
Mix thoroughly and degas the mobile phase for 15-20 minutes using a sonicator or an online degasser before use.
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 500 µg/mL) :
-
Accurately weigh approximately 5.0 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.
-
-
Working Standard Solutions :
-
Prepare a series of working standard solutions for the calibration curve by diluting the stock solution with the mobile phase.[1] For a calibration range of 5-100 µg/mL, pipette appropriate volumes of the stock solution into separate volumetric flasks and dilute with the mobile phase.
-
Sample Preparation Protocol (from Plant Material)
-
Extraction :
-
Weigh 1.0 g of dried and powdered plant material into a 50 mL conical flask.
-
Add 25 mL of methanol.
-
Sonicate the mixture for 45 minutes in a water bath maintained at 50 °C.
-
Allow the mixture to cool to room temperature.
-
-
Filtration :
-
Filter the extract through Whatman No. 1 filter paper.
-
Transfer the filtrate to a 25 mL volumetric flask and make up the volume with methanol.
-
-
Final Preparation :
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection | UV at 238 nm |
| Run Time | 20 minutes |
Method Validation Summary
Method validation should be performed according to ICH guidelines to ensure the method is fit for its intended purpose. The following table presents typical performance characteristics for HPLC analysis of Aconitum alkaloids, which are expected to be similar for this compound.[1][4]
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | r² ≥ 0.995 | > 0.997 |
| Range | - | 5 - 100 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 94.6 - 107.9%[4] |
| Precision (% RSD) | Intraday: ≤ 2%, Interday: ≤ 3% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Analyte Dependent |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | Analyte Dependent |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Data Analysis
-
Identification : Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantification : Construct a calibration curve by plotting the peak area of the working standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the prepared sample solution using the regression equation.
-
Determine the final concentration in the original sample by accounting for all dilution factors used during sample preparation.
Experimental Workflow Visualization
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for this compound analysis by HPLC.
References
Best Practices for Using Ludaconitine in Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial literature searches did not yield specific data regarding the use of Ludaconitine in cell culture experiments. Therefore, the following application notes and protocols are based on general best practices for characterizing a novel plant-derived alkaloid in a research setting. The presented data, signaling pathways, and specific concentrations are hypothetical and intended to serve as a template for experimental design. Researchers should determine the optimal conditions for their specific cell lines and experimental questions.
Introduction to this compound
This compound is a diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium species. Like many alkaloids, it possesses a complex chemical structure and is presumed to have biological activity. To characterize the effects of this compound in a cell culture model, a systematic approach is required to determine its cytotoxicity, effective concentration, and mechanism of action. These notes provide a framework for such an investigation.
General Best Practices for Characterizing this compound
Preparation and Solubilization of this compound
Proper handling and solubilization of this compound are critical for obtaining reproducible results.
-
Stock Solution Preparation:
-
Due to the hydrophobic nature of many alkaloids, dissolve this compound in a sterile, cell culture grade solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
Determination of Optimal Concentration (Dose-Response)
A dose-response experiment is essential to determine the concentration range at which this compound exhibits biological activity, including its cytotoxic effects. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment.
Table 1: Hypothetical Dose-Response of this compound on a Cancer Cell Line (e.g., HeLa) after 48 hours
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98 ± 5.1 |
| 5 | 85 ± 6.2 |
| 10 | 65 ± 4.8 |
| 25 | 48 ± 3.9 |
| 50 | 22 ± 3.1 |
| 100 | 8 ± 1.5 |
From this hypothetical data, the IC50 value is estimated to be approximately 25 µM.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value (e.g., 10, 25, 50 µM) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell culture supernatant (to include floating cells). Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells by flow cytometry within one hour.
Table 2: Hypothetical Apoptosis Analysis in a Cancer Cell Line Treated with this compound for 24 hours
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound (10 µM) | 85.6 | 8.3 | 6.1 |
| This compound (25 µM) | 60.1 | 25.4 | 14.5 |
| This compound (50 µM) | 35.8 | 40.2 | 24.0 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a general workflow for characterizing a novel compound like this compound.
Caption: General workflow for characterizing this compound.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that this compound might inhibit, leading to apoptosis.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Application Notes: Investigating the Therapeutic Potential of Lappaconitine Sulfate for Non-Small Cell Lung Cancer
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lappaconitine, a diterpenoid alkaloid derived from plants of the Aconitum species, has garnered significant interest for its pharmacological activities. Its sulfate salt, Lappaconitine Sulfate (LS), offers improved solubility and bioavailability, making it a promising candidate for therapeutic development. Recent in vitro studies have highlighted the potential of LS as an anti-neoplastic agent. Specifically, in the context of non-small cell lung cancer (NSCLC), LS has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in the A549 human lung adenocarcinoma cell line[1][2]. These effects are primarily mediated through the modulation of key cellular signaling pathways, positioning LS as a molecule of interest for further investigation in oncology drug discovery.
These application notes provide a summary of the anti-cancer effects of Lappaconitine Sulfate on NSCLC cells and detailed protocols for key experimental assays to evaluate its therapeutic potential.
Mechanism of Action
Lappaconitine Sulfate exerts its anti-proliferative and pro-apoptotic effects on A549 NSCLC cells by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway[1]. This crucial pathway is frequently hyperactivated in cancer and plays a central role in promoting cell survival, growth, and proliferation.
By suppressing the phosphorylation, and thus the activation, of PI3K and AKT, LS triggers a cascade of downstream events:
-
Induction of Cell Cycle Arrest: The inhibition of the PI3K/AKT pathway leads to the upregulation of tumor suppressor proteins p53 and p21, and the downregulation of Cyclin D1. This disrupts the cell cycle machinery, causing cells to arrest in the G0/G1 phase and preventing their progression into the S (synthesis) phase[1].
-
Induction of Apoptosis: LS promotes apoptosis through the intrinsic mitochondrial pathway. It alters the balance of Bcl-2 family proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. This shift leads to the activation of effector caspases, such as Caspase-3 and Caspase-9, which execute the programmed cell death cascade[1].
Data Presentation
The following tables summarize the dose-dependent effects of Lappaconitine Sulfate (LS) on A549 NSCLC cells after 48 hours of treatment. Data are illustrative, based on findings reported in literature demonstrating significant, dose-dependent anti-proliferative effects, G0/G1 cell cycle arrest, and apoptosis induction[1][2].
Table 1: Cell Viability of A549 Cells
| LS Concentration (µg/mL) | Cell Viability (%) (Mean ± SD) | IC₅₀ (µg/mL) |
|---|---|---|
| 0 (Control) | 100 ± 4.5 | \multirow{4}{*}{~350-400} |
| 200 | 75.2 ± 3.8 | |
| 400 | 48.5 ± 4.1 |
| 800 | 22.1 ± 2.9 | |
Table 2: Cell Cycle Distribution of A549 Cells
| LS Concentration (µg/mL) | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
|---|---|---|---|
| 0 (Control) | 55.4 ± 2.1 | 30.2 ± 1.8 | 14.4 ± 1.5 |
| 200 | 68.9 ± 2.5 | 20.1 ± 1.6 | 11.0 ± 1.3 |
| 400 | 79.3 ± 2.8 | 12.5 ± 1.4 | 8.2 ± 1.1 |
| 800 | 85.1 ± 3.0 | 8.3 ± 1.1 | 6.6 ± 0.9 |
Table 3: Apoptosis Analysis of A549 Cells
| LS Concentration (µg/mL) | % Healthy Cells (Q3) | % Early Apoptosis (Q4) | % Late Apoptosis (Q2) | % Total Apoptosis |
|---|---|---|---|---|
| 0 (Control) | 95.8 | 2.1 | 1.5 | 3.6 |
| 200 | 82.4 | 10.3 | 5.2 | 15.5 |
| 400 | 65.1 | 22.7 | 9.8 | 32.5 |
| 800 | 45.9 | 35.6 | 16.3 | 51.9 |
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of Lappaconitine Sulfate.
Protocol 1: Cell Viability (MTT Assay)
This protocol determines the effect of LS on the metabolic activity of A549 cells, which is an indicator of cell viability.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lappaconitine Sulfate (LS) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of LS in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of LS (e.g., 0, 100, 200, 400, 800 µg/mL). Include a vehicle control (medium with the same amount of solvent used for LS).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Treated and untreated A549 cells (from 6-well plates)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and PI.
Materials:
-
Treated and untreated A549 cells (from 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 5 x 10⁵ cells by trypsinization. Include any floating cells from the culture medium. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative (Quadrant 3).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Quadrant 4).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Quadrant 2).
-
References
- 1. Lappaconitine sulfate induces apoptosis and G0/G1 phase cell cycle arrest by PI3K/AKT signaling pathway in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Cytotoxic effect of lappaconitine on non-small cell lung cancer in vitro and its molecular mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models to Study Ludaconitine
Introduction
Ludaconitine is a C20 diterpenoid alkaloid, a class of natural compounds known for their complex structures and significant biological activities.[1] This family of compounds, primarily isolated from plants of the Aconitum and Delphinium genera, presents a dual profile of potent toxicity and potential therapeutic benefits.[1][2] Many diterpenoid alkaloids exhibit promising analgesic, anti-inflammatory, and antiarrhythmic properties.[1] However, they are also notoriously toxic, with cardiotoxicity and neurotoxicity being the primary concerns, often due to their interaction with voltage-gated sodium channels.[3]
Given the limited specific data on this compound, developing robust in vivo animal models is a critical first step to characterize its pharmacological and toxicological profile. This document provides detailed application notes and protocols for establishing such models, leveraging established methodologies for structurally related and well-studied diterpenoid alkaloids. The following protocols will guide researchers in evaluating the potential anti-inflammatory/analgesic effects and assessing the inherent cardiotoxicity of this compound.
Quantitative Data for Related Diterpenoid Alkaloids
Before initiating in vivo studies with this compound, dose-ranging and acute toxicity studies are essential. The following table summarizes the median lethal dose (LD50) for several related diterpenoid alkaloids. This data should be used as a starting point to estimate a safe dose range for this compound, beginning with doses significantly lower than the LD50 values of its analogs.
Table 1: Acute Toxicity of Related Diterpenoid Alkaloids in Rodents
| Compound | Animal Model | Administration Route | LD50 Value |
| N-deacetyllappaconitine | Mouse | Intraperitoneal (ip) | 23.5 mg/kg |
| Lappaconitine | Mouse | Intraperitoneal (ip) | 10.5 mg/kg |
| N-deacetyllappaconitine | Rat | Intraperitoneal (ip) | 29.9 mg/kg |
| Lappaconitine | Rat | Intraperitoneal (ip) | 9.9 mg/kg |
| Methyllycaconitine (MLA) | Mouse | Intravenous (iv) | 2.0 mg/kg |
This table provides data for compounds structurally related to this compound to guide initial dose-ranging studies. The actual LD50 of this compound must be determined experimentally.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the proposed experiments and the potential signaling pathways involved in the action of diterpenoid alkaloids.
Application Note 1: Evaluating Anti-inflammatory and Analgesic Potential
This section details protocols for assessing the therapeutic efficacy of this compound as an anti-inflammatory and analgesic agent using well-established rodent models.
Protocol 1.1: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to inhibit acute inflammation.
Methodology:
-
Animals: Male Wistar rats (180-220g) are commonly used. Acclimate animals for at least one week under standard laboratory conditions.[4]
-
Baseline Measurement: Measure the volume of the right hind paw of each rat using a digital plethysmometer before any treatment. This serves as the baseline reading (V0).
-
Grouping and Administration:
-
Divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., saline with 0.5% Tween 80, administered intraperitoneally - IP).
-
Group II-IV: this compound (e.g., 1, 5, 10 mg/kg, IP). Doses should be selected based on acute toxicity studies.
-
Group V: Positive Control (e.g., Indomethacin, 10 mg/kg, IP).
-
-
Administer the respective treatments 30-60 minutes before inducing inflammation.
-
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution (in sterile saline) into the sub-plantar tissue of the right hind paw of each rat.[4]
-
Measurement of Edema: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume (Ve) at each time point: Ve = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [(Ve_control - Ve_treated) / Ve_control] * 100
-
-
Application Note 2: Assessing Cardiotoxicity
Due to the known cardiotoxic effects of related alkaloids, a thorough assessment of this compound's impact on the cardiovascular system is mandatory.
Protocol 2.1: In Vivo Arrhythmia Induction and ECG Monitoring in Rats
This protocol is designed to determine if this compound induces cardiac arrhythmias at various doses.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia and Preparation: Anesthetize the rat (e.g., urethane, 1.2 g/kg, IP) to maintain a stable heart rate. Place the animal on a temperature-controlled pad to maintain body temperature at 37°C. For intravenous (IV) administration, cannulate the jugular or femoral vein.
-
ECG Recording: Insert subcutaneous needle electrodes to record a Lead II electrocardiogram (ECG). Allow the animal to stabilize for 15-20 minutes and record a baseline ECG.
-
Administration:
-
Administer the vehicle control or this compound via the cannulated vein.
-
A dose-escalation design can be used, starting with low doses and progressively increasing them while monitoring the ECG. Alternatively, separate groups can be used for each dose level.
-
A positive control group administered with a known arrhythmogenic agent like Aconitine (e.g., 10-20 µg/kg, IV) can be used to validate the model's sensitivity.
-
-
Monitoring: Continuously record the ECG for at least 60 minutes post-administration. Observe for the onset, duration, and type of arrhythmias, such as ventricular premature contractions (VPCs), ventricular tachycardia (VT), or ventricular fibrillation (VF).
-
Data Analysis:
-
Measure heart rate (HR), PR interval, QRS duration, and QT interval (corrected for heart rate, QTc) before and after drug administration.
-
Quantify the incidence and duration of any observed arrhythmias.
-
Determine the arrhythmogenic dose or threshold for this compound.
-
Protocol 2.2: Non-Invasive Cardiac Function Assessment (Echocardiography)
For studying sub-chronic or chronic cardiotoxicity, echocardiography is a non-invasive method to assess cardiac structure and function over time.[5]
Methodology:
-
Dosing Regimen: Administer this compound to rodents (rats or mice) daily or several times a week for a period of several weeks. Doses should be sub-lethal and determined from initial toxicity studies.
-
Echocardiography:
-
At baseline and specified time points (e.g., weekly), lightly anesthetize the animals (e.g., with isoflurane).[5]
-
Perform transthoracic echocardiography using a high-frequency ultrasound system designed for small animals.
-
Obtain M-mode and B-mode images of the left ventricle.
-
-
Data Analysis: Measure key parameters of cardiac function including:
-
Ejection Fraction (EF%): A measure of the heart's pumping efficiency.
-
Fractional Shortening (FS%): A measure of ventricular contractility.
-
Left Ventricular Internal Diameter (LVID) at systole and diastole: To assess chamber dilation.
-
A significant decrease in EF and FS over the treatment period would indicate cardiotoxicity.[5]
-
The protocols outlined in this document provide a comprehensive framework for the initial in vivo characterization of this compound. By systematically evaluating both its potential therapeutic benefits in established inflammation and pain models and its significant risk of cardiotoxicity, researchers can build a foundational dataset. This data is crucial for determining the compound's therapeutic index and making informed decisions about its potential for further drug development. Strict adherence to ethical guidelines and careful dose selection are paramount for the successful and humane execution of these studies.
References
- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diterpenoid alkaloid toxicosis in cattle in the Swiss Alps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Evaluation of the Toxic Norditerpenoid Alkaloid Content Across Delphinium Species, and Their Acute Toxicities in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is considered cardiotoxicity of anthracyclines in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Appropriate Dosage and Administration of Ludaconitine in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction to Ludaconitine and Related Compounds
This compound is a diterpenoid alkaloid, a class of compounds known for their potent biological activities. Due to the limited specific data on this compound, this document draws parallels from studies on related and better-characterized aconitine alkaloids, such as Lappaconitine (a C18-diterpenoid alkaloid) and Aconitine (a C19-diterpenoid alkaloid). These compounds are known for their analgesic and anti-inflammatory properties, but also possess a narrow therapeutic index and significant toxicity, primarily cardiotoxicity and neurotoxicity.[1][2][3] Therefore, careful dose-escalation studies are crucial.
Data Presentation: Dosage and Toxicity of Related Aconitine Alkaloids
The following tables summarize reported dosages and toxicity data for Aconitine and Lappaconitine in rodent models. This information can serve as a starting point for designing initial dose-ranging studies for this compound.
Table 1: Reported Toxicity (LD50) of Aconitine in Rodents
| Species | Route of Administration | LD50 Value |
| Mouse | Oral | 1 mg/kg |
| Mouse | Intravenous (IV) | 0.100 mg/kg |
| Mouse | Intraperitoneal (IP) | 0.270 mg/kg |
| Mouse | Subcutaneous (SC) | 0.270 mg/kg |
| Rat | Intravenous (IV) | 0.064 mg/kg |
Data compiled from publicly available toxicity information.[4]
Table 2: Reported Analgesic Doses of Lappaconitine in Rodents
| Species | Route of Administration | Effective Dose (ED50) / Tested Dose | Pain Model |
| Rat | Oral | More potent than morphine in tail immersion test | Tail Immersion |
| Rat | Subcutaneous (SC) | 2-5 times less potent than morphine | Various |
| Rat | Intragastric | 4 mg/kg and 8 mg/kg | CFA-induced inflammatory pain |
| Rat | N/A | ED50 = 1.1 mg/kg (mechanical), 1.6 mg/kg (thermal) | Spinal nerve ligation |
Data compiled from various pharmacological studies.[5][6][7]
Table 3: Recommended Maximum Administration Volumes in Rodents
| Species | Route | Maximum Volume (mL/kg) |
| Mouse | Oral (Gavage) | 10 |
| Rat | Oral (Gavage) | 5[8] |
| Mouse | Intravenous (IV) | 5 |
| Rat | Intravenous (IV) | 5 |
| Mouse | Intraperitoneal (IP) | 10 |
| Rat | Intraperitoneal (IP) | 10 |
| Mouse | Subcutaneous (SC) | 10 |
| Rat | Subcutaneous (SC) | 5 |
General guidelines for substance administration in laboratory animals.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the appropriate dosage and administration of this compound in rodent models.
Protocol for Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that does not cause unacceptable side effects or mortality in the short term.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a suitable solvent)
-
Rodents (e.g., CD-1 mice or Sprague-Dawley rats, 6-8 weeks old)
-
Syringes and needles appropriate for the chosen route of administration
-
Animal balance
-
Observation cages
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to create a range of doses. It is advisable to start with very low doses, guided by the toxicity data of related compounds (e.g., starting at 1/100th of the LD50 of Aconitine).
-
Animal Grouping: Randomly assign animals to dose groups (n=3-5 per group), including a vehicle control group.
-
Administration: Administer a single dose of this compound via the desired route (e.g., intraperitoneal, oral gavage, or intravenous).
-
Observation: Continuously monitor the animals for the first 4 hours post-administration and then at regular intervals for up to 72 hours. Observe for clinical signs of toxicity, including but not limited to: changes in posture, activity, breathing, and the presence of convulsions or lethargy.
-
Data Collection: Record body weights daily. Note the time of onset, duration, and severity of any toxic signs. Record any mortalities.
-
MTD Determination: The MTD is the highest dose at which no significant toxicity or mortality is observed.
Protocol for Analgesic Efficacy Study (Hot Plate Test)
Objective: To evaluate the analgesic effect of this compound using a thermal pain model.
Materials:
-
This compound
-
Vehicle
-
Hot plate apparatus
-
Rodents
-
Syringes and needles
Procedure:
-
Baseline Latency: Determine the baseline pain threshold for each animal by placing it on the hot plate (set at a constant temperature, e.g., 55°C) and recording the time until it exhibits a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administration: Administer this compound or vehicle to the animals. Doses should be selected based on the MTD study.
-
Post-treatment Latency: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their response latency.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Visualization of Workflows and Pathways
Experimental Workflow for MTD Determination
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
Simplified Signaling Pathway for Aconitine-induced Neurotoxicity
Caption: Aconitine's primary mechanism of neurotoxicity.
Logical Relationship for Dose Selection
Caption: Logic for selecting initial doses for this compound studies.
References
- 1. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse [frontiersin.org]
- 4. Aconitine - Wikipedia [en.wikipedia.org]
- 5. A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Pharmacological studies of lappaconitine. Analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis and Modification of Ludaconitine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ludaconitine is a highly complex diterpenoid alkaloid with a C18-norditerpenoid skeleton. Its intricate structure and potent biological activities have made it and its analogues attractive targets for chemical synthesis and modification in the pursuit of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis and modification of this compound derivatives. Due to the limited availability of specific literature on this compound, the following protocols and data are primarily based on the extensively studied and structurally similar C18-diterpenoid alkaloid, Lappaconitine (LA). The methodologies presented here are expected to be largely applicable to this compound with minor modifications.
The primary strategies for modifying Lappaconitine involve alterations at two key positions: the 20-N position and the C4 acetamidobenzoate side chain. These modifications have been shown to significantly impact the analgesic and anti-inflammatory properties of the parent compound.
Data Presentation: Biological Activities of Lappaconitine Derivatives
The following tables summarize the quantitative data for various Lappaconitine derivatives, highlighting their anti-inflammatory and analgesic activities.
Table 1: Anti-inflammatory Activity of Lappaconitine Derivatives
| Compound | Modification | IC50 (µM) for NO Inhibition | IC50 (µM) for TNF-α Inhibition | IC50 (µM) for PGE2 Inhibition | Reference |
| Lappaconitine (LA) | - | > 30 | - | - | [1] |
| A4 | N-20 substituted | 12.91 | 89.66 | > 100 | [1] |
| 6 | C4 modified | 10.34 ± 2.05 | - | - | [2] |
| 19 | C4 modified | 18.18 ± 4.80 | - | - | [2] |
| 70 | C4 modified | 15.66 ± 0.88 | - | - | [2] |
IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.
Table 2: Analgesic Activity and Toxicity of Lappaconitine Derivatives
| Compound | Modification | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (TI) | Reference |
| Lappaconitine (LA) | - | - | 11.7 | - | [3] |
| 35 | C4 amide derivative | - | >100 | 14-30 times LA | [3] |
| 36 | C4 amide derivative | - | >100 | 14-30 times LA | [3] |
| 39 | C4 amide derivative | - | >100 | 14-30 times LA | [3] |
| 49 | C4 sulfonamide derivative | - | >100 | 14-30 times LA | [3] |
| 70 | C4 sulfonamide derivative | - | >100 | 14-30 times LA | [3] |
| 89 | C4 sulfonamide derivative | - | >100 | 14-30 times LA | [3] |
| 34a | C5' benzodiazepine hybrid | - | > 1500 (oral) | - | [4] |
ED50 is the median effective dose for analgesic activity. LD50 is the median lethal dose, indicating acute toxicity. The Therapeutic Index (TI) is a measure of the relative safety of a drug.
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis and modification of Lappaconitine derivatives.
Protocol 1: Synthesis of N-Deacetyllappaconitine (DAL)
N-Deacetyllappaconitine is a key intermediate for many modifications.
Materials:
-
Lappaconitine (LA)
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/methanol mixture
Procedure:
-
Dissolve Lappaconitine in ethanol in a round bottom flask.
-
Add an excess of 80% hydrazine hydrate to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield pure N-Deacetyllappaconitine (DAL).
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of C4-Amide Derivatives from DAL[3]
Materials:
-
N-Deacetyllappaconitine (DAL)
-
Appropriate acyl chloride (2.0-3.0 equivalents)
-
Dry dichloromethane (DCM)
-
Dry pyridine
-
Round bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/methanol or Ethyl acetate/petroleum ether mixture
Procedure:
-
Dissolve N-Deacetyllappaconitine (1.0 equivalent) in dry dichloromethane in a round bottom flask under a nitrogen atmosphere.
-
Add dry pyridine to the solution.
-
Gently add the corresponding acyl chloride (2.0-3.0 equivalents) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 5-12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Synthesis of 5'-Ethynyllappaconitine and Subsequent Derivatization[4]
This protocol describes the introduction of a versatile ethynyl group for further modifications.
Step 1: Synthesis of 5'-Bromolappaconitine
-
Dissolve Lappaconitine in glacial acetic acid.
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the mixture for 3 hours.
-
Pour the reaction mixture into ice water and basify with ammonia solution.
-
Extract the product with dichloromethane.
-
Purify by column chromatography to obtain 5'-Bromolappaconitine.
Step 2: Sonogashira Coupling to form 5'-Ethynyllappaconitine
-
To a solution of 5'-Bromolappaconitine in a suitable solvent (e.g., benzene or toluene/triethylamine mixture), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a ligand (e.g., PPh₃).
-
Bubble argon through the solution for 15 minutes.
-
Add ethynyltrimethylsilane and heat the mixture to 65 °C for 8 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the trimethylsilyl-protected ethynylappaconitine.
-
Deprotect the silyl group using a suitable reagent (e.g., K₂CO₃ in methanol) to obtain 5'-Ethynyllappaconitine.
Step 3: Synthesis of Lappaconitine-1,5-benzodiazepine Hybrids [4]
-
Perform a Sonogashira reaction with 5'-ethynyllappaconitine and an appropriate acyl chloride in the presence of a palladium catalyst and a copper co-catalyst to form the corresponding alkynyl ketone in situ.[4]
-
After the formation of the alkynyl ketone, add o-phenylenediamine and acetic acid to the reaction mixture.[4]
-
Reflux the mixture for 18 hours.[4]
-
Cool the reaction, neutralize, and extract the product.
-
Purify by column chromatography to yield the lappaconitine-1,5-benzodiazepine hybrid.[4]
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of certain Lappaconitine derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1]
Caption: NF-κB and MAPK signaling pathways inhibited by Lappaconitine derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel Lappaconitine derivatives.
Caption: General workflow for synthesis and evaluation of Lappaconitine derivatives.
Conclusion
The chemical modification of Lappaconitine, a close structural analogue of this compound, has proven to be a fruitful strategy for the development of novel analgesic and anti-inflammatory agents with improved therapeutic profiles. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to design and synthesize new derivatives with enhanced efficacy and reduced toxicity. Further investigation into the specific synthesis and modification of this compound is warranted to explore the full therapeutic potential of this class of complex natural products.
References
- 1. Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of low-toxic lappaconitine derivatives as potential analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Ludaconitine for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ludaconitine, a C18-diterpenoid alkaloid, presents a complex and intriguing scaffold for the development of novel imaging agents. Its pharmacological properties, presumed to be similar to other aconitum alkaloids, suggest potential interactions with voltage-gated sodium channels, making it a candidate for imaging neurological and cardiac functions. The development of radiolabeled this compound probes will enable non-invasive, real-time visualization of its biodistribution, target engagement, and pharmacokinetics in vivo.
These application notes provide an overview of potential strategies and detailed protocols for the radiolabeling of this compound for use in preclinical imaging modalities such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Given the novelty of radiolabeling this specific molecule, the following protocols are based on established methods for structurally similar natural products and small molecules.
Analysis of this compound for Radiolabeling
Chemical Structure:
-
Formula: C₃₂H₄₅NO₉
-
Molecular Weight: 587.71 g/mol
-
Key Functional Groups: The structure of this compound contains a benzoyl group, multiple methoxy groups, and hydroxyl groups. The aromatic ring of the benzoyl group is a prime candidate for direct radiohalogenation. The secondary amine and hydroxyl groups offer potential sites for conjugation with bifunctional chelators for radiometal labeling, although this may require synthetic modification to avoid altering the molecule's bioactivity.
Proposed Signaling Pathway for this compound
Aconitum alkaloids are known to exert their effects by modulating the function of voltage-gated sodium channels (Nav). Aconitine, a closely related compound, binds to site 2 of the α-subunit of these channels, causing persistent activation and leading to membrane depolarization. This influx of Na+ can subsequently trigger Ca2+ influx through voltage-gated calcium channels and the Na+/Ca2+ exchanger, leading to a cascade of downstream cellular events. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway of this compound.
Radiolabeling Methodologies
Two primary strategies are proposed for the radiolabeling of this compound: direct radioiodination for SPECT or PET imaging and indirect labeling with a radiometal via a bifunctional chelator for PET imaging.
Method 1: Direct Radioiodination with Iodine-125
This method is suitable for preclinical SPECT imaging and involves the electrophilic substitution of radioactive iodine onto the electron-rich aromatic ring of the benzoyl group of this compound.
Experimental Workflow:
Caption: Workflow for direct radioiodination of this compound.
Protocol: Direct Radioiodination using Chloramine-T
-
Materials:
-
This compound (1 mg/mL in ethanol)
-
[¹²⁵I]NaI (in 0.1 M NaOH)
-
Chloramine-T (2 mg/mL in water)
-
Sodium metabisulfite (2 mg/mL in water)
-
Phosphate buffer (0.5 M, pH 7.4)
-
Reversed-phase C18 HPLC column
-
Mobile phase: Acetonitrile/water gradient with 0.1% TFA
-
Radio-TLC system
-
-
Procedure:
-
To a shielded vial, add 10 µL of this compound solution.
-
Add 50 µL of phosphate buffer.
-
Add 5-10 µL of [¹²⁵I]NaI (approx. 37 MBq, 1 mCi).
-
Initiate the reaction by adding 10 µL of Chloramine-T solution.
-
Vortex the mixture for 60 seconds at room temperature.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution.
-
Inject the reaction mixture onto the RP-HPLC system for purification.
-
Collect the fraction corresponding to [¹²⁵I]Iodo-Ludaconitine.
-
Analyze the radiochemical purity by radio-TLC and analytical HPLC.
-
Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Radiochemical Yield | 30-50% |
| Radiochemical Purity | >95% |
| Specific Activity | >37 GBq/µmol |
Method 2: Indirect Radiolabeling with Gallium-68
This method is suitable for PET imaging and involves a two-step process: first, the conjugation of a bifunctional chelator to this compound, and second, the chelation of Gallium-68. This approach requires synthetic modification of the this compound molecule to introduce a suitable functional group for chelator attachment.
Experimental Workflow:
Caption: Workflow for indirect radiolabeling of this compound with ⁶⁸Ga.
Protocol: Indirect Labeling with [⁶⁸Ga]Ga-DOTA
-
Materials:
-
This compound-DOTA conjugate (synthesized separately)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate buffer (1 M, pH 4.5)
-
C18 Sep-Pak cartridge
-
Ethanol
-
Saline
-
-
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.
-
To a vial containing 10-20 µg of this compound-DOTA conjugate, add 500 µL of sodium acetate buffer.
-
Add the [⁶⁸Ga]GaCl₃ eluate (approx. 185-370 MBq, 5-10 mCi).
-
Incubate the reaction mixture at 95°C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
Purify the labeled product using a C18 Sep-Pak cartridge, eluting with ethanol and then saline.
-
Perform quality control using radio-TLC and analytical HPLC.
-
Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Radiochemical Yield | >90% |
| Radiochemical Purity | >98% |
| Specific Activity | 100-200 GBq/µmol |
In Vivo Imaging Application Notes
Objective: To visualize the biodistribution and target engagement of radiolabeled this compound in a preclinical animal model (e.g., rodent).
Animal Model: Healthy male Wistar rats or a disease model relevant to the therapeutic application of this compound.
Imaging Modality: SPECT/CT for [¹²⁵I]Iodo-Ludaconitine or PET/CT for [⁶⁸Ga]Ga-DOTA-Ludaconitine.
Protocol:
-
Animal Preparation: Anesthetize the animal using isoflurane (2-3% in oxygen).
-
Radiotracer Administration: Inject a bolus of the radiolabeled this compound (typically 5-10 MBq) via the tail vein.
-
Imaging: Acquire dynamic or static images at various time points post-injection (e.g., 5, 30, 60, and 120 minutes).
-
Data Analysis: Reconstruct the images and perform region of interest (ROI) analysis to determine the uptake of the radiotracer in various organs. Express uptake as a percentage of the injected dose per gram of tissue (%ID/g).
Expected Biodistribution (based on other aconitum alkaloids):
Based on studies of other aconitum alkaloids, significant uptake is anticipated in the liver and kidneys, as these are the primary routes of elimination.[1][2] Distribution to the heart and brain would be of particular interest for target engagement studies.
Biodistribution Data from Literature (Jesaconitine):
The following table summarizes the biodistribution of jesaconitine, a structurally related aconitum alkaloid, in a human case study, providing an estimate of the potential distribution of a this compound radiotracer.
| Organ | Concentration (ng/g or ng/mL) |
| Blood | 69.1 |
| Urine | 237.8 |
| Liver | High (not quantified) |
| Kidneys | High (not quantified) |
| Ileal Contents | 471.3 |
Data adapted from a suicidal case of aconite ingestion.[1][2]
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the development of radiolabeled this compound for in vivo imaging. The successful implementation of these methods will enable researchers to non-invasively study the pharmacokinetics and target interaction of this novel diterpenoid alkaloid, paving the way for its potential development as a therapeutic or diagnostic agent. Further optimization of the radiolabeling conditions and synthetic routes for precursor and conjugate synthesis will be crucial for clinical translation.
References
Application Notes and Protocols for Assessing Ludaconitine's Effect on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of Ludaconitine, a diterpenoid alkaloid, on various ion channels. Due to the limited direct data on this compound, this protocol is based on established methodologies for assessing the ion channel activity of structurally related aconitane alkaloids, such as Lappaconitine (LA) and Aconitine (ACO), which are known to modulate voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels.
Introduction
Ion channels, pore-forming membrane proteins, are crucial for regulating cellular excitability and signaling pathways.[1][2] Their dysfunction is implicated in numerous diseases, making them key therapeutic targets.[1][3] Alkaloids, a diverse group of naturally occurring compounds, are known to interact with various ion channels.[4][5][6][7] Aconitane alkaloids, including this compound, Lappaconitine, and Aconitine, are of particular interest due to their potent biological activities. For instance, Lappaconitine has been shown to inhibit voltage-gated sodium channel Nav1.7, suggesting its potential as an analgesic.[8] Aconitine has been reported to block HERG and Kv1.5 potassium channels and inhibit L-type calcium channels, contributing to its pro-arrhythmic effects.[9][10][11]
This protocol outlines the use of patch-clamp electrophysiology, a gold-standard technique for studying ion channel function, to characterize the effects of this compound.[1][12]
Data Presentation: Effects of Related Aconitane Alkaloids on Ion Channels
The following tables summarize the known quantitative effects of Lappaconitine and Aconitine on key ion channels. This data serves as a reference for designing experiments and interpreting results for this compound.
Table 1: Inhibitory Effects of Lappaconitine on Voltage-Gated Sodium Channels
| Compound | Channel Subtype | Cell Line | IC50 (µM) | Voltage Dependence | Effect on Channel Kinetics | Reference |
| Lappaconitine (LA) | Nav1.7 | HEK293 | 27.67 (at -70 mV) | Voltage-dependent inhibition | Did not affect voltage-dependent activation or inactivation | [8] |
Table 2: Inhibitory Effects of Aconitine on Potassium Channels
| Compound | Channel Subtype | Expression System | IC50 (µM) | Blockade Characteristics | Reference |
| Aconitine (ACO) | hERG (Kv11.1) | Xenopus laevis oocytes | 1.801 | Voltage- and time-dependent; open-channel blockade | [9] |
| Aconitine (ACO) | Kv1.5 | Xenopus laevis oocytes | 0.796 | Voltage-, time-, and frequency-dependent; preferential binding to the open state | [9] |
Table 3: Inhibitory Effects of Aconitine on L-Type Calcium Channels
| Compound | Channel Subtype | Cell Line | Concentration Range (µM) | Observed Effects | Reference |
| Aconitine (ACO) | L-type (Cav) | hiPSC-CMs | 0.3 - 3.0 | Markedly reduced ICa,L; positive-shift of activation and negative-shift of inactivation | [10][11] |
Experimental Protocols
This section provides detailed methodologies for assessing the effects of this compound on voltage-gated sodium, potassium, and calcium channels using the whole-cell patch-clamp technique.
-
Cell Lines: Utilize human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the specific ion channel subtype of interest (e.g., Nav1.5, hERG, Cav1.2).
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Electrophysiology:
-
Plate cells onto glass coverslips 24-48 hours before recording.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution at a rate of 1-2 mL/min. Experiments should be conducted at a physiological temperature of 35-37°C.[13]
-
The whole-cell patch-clamp configuration is the most common method for recording the activity of ion channels in various cell types.[1]
-
Pipettes and Solutions:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
External Solution (for Nav and Cav recordings): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
External Solution (for Kv recordings): (in mM) 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with KOH.
-
Internal Solution (for Nav and Cav recordings): (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
Internal Solution (for Kv recordings): (in mM) 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg; pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.[1]
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
Record ionic currents using a patch-clamp amplifier and digitize the data.
-
Apply this compound at various concentrations to the external solution to determine its effects.
-
The following are recommended voltage protocols to assess the effects of this compound on different ion channels. These are based on FDA recommendations for cardiac ion channel studies.[13]
3.3.1. Voltage-Gated Sodium Channels (e.g., Nav1.5)
-
Objective: To assess the effect of this compound on peak and late sodium currents.
-
Protocol:
-
Hold the membrane potential at -120 mV.
-
Apply a depolarizing step to -15 mV for 50 ms to elicit the peak inward current.
-
Return to the holding potential.
-
Repeat this protocol at a frequency of 1 Hz.
-
Measure the peak inward current and the sustained (late) current.
-
-
Data Analysis: Determine the concentration-dependent block of peak and late Nav1.5 currents to calculate IC50 values.
3.3.2. hERG Potassium Channels (Kv11.1)
-
Objective: To evaluate the potential of this compound to block the hERG channel, a critical aspect of cardiac safety assessment.
-
Protocol:
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate the channels.
-
Apply a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current.
-
Return to the holding potential.
-
Repeat this protocol every 15 seconds.
-
-
Data Analysis: Measure the amplitude of the tail current to assess the degree of channel block and calculate the IC50.
3.3.3. L-Type Calcium Channels (e.g., Cav1.2)
-
Objective: To determine the effect of this compound on L-type calcium currents.
-
Protocol:
-
Hold the membrane potential at -80 mV.
-
Apply a 50 ms pre-pulse to -40 mV to inactivate sodium channels.
-
Apply a depolarizing step to +10 mV for 200 ms to elicit the peak inward calcium current.
-
Return to the holding potential.
-
Repeat this protocol every 10 seconds.
-
-
Data Analysis: Measure the peak inward current to determine the extent of block and calculate the IC50.
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow and a generalized signaling pathway for ion channel modulation.
Caption: Experimental workflow for assessing this compound's effect on ion channels.
Caption: Generalized signaling pathway of this compound's action on an ion channel.
Conclusion
This comprehensive protocol provides a robust framework for the detailed characterization of this compound's effects on key ion channels. By employing the patch-clamp technique with specific voltage protocols, researchers can elucidate the mechanism of action, potency, and potential selectivity of this compound. The resulting data will be crucial for understanding its pharmacological profile and for guiding further drug development efforts.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. 17. Ion Channels – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 3. Ion channel pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host [frontiersin.org]
- 5. Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aconitine blocks HERG and Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-Type Calcium Channel Inhibition Contributes to the Proarrhythmic Effects of Aconitine in Human Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
Application Notes and Protocols: Ludaconitine in High-Throughput Screening (HTS) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a framework for utilizing Ludaconitine in HTS campaigns by proposing suitable assay formats and detailed protocols. The provided methodologies are based on established HTS practices for the presumed target classes of this compound. The quantitative data from related compounds are presented to offer a preliminary indication of the potential potency and to guide concentration ranges in initial screening efforts.
Data Presentation: Pharmacological Activity of this compound Analogs
The following table summarizes the known inhibitory activities of Lappaconitine and Methyllycaconitine, which can serve as a reference for designing HTS assays for this compound.
| Compound | Target | Assay Type | Measured Activity | Reference |
| Lappaconitine | Voltage-Gated Sodium Channel Nav1.7 | Whole-cell patch clamp | IC50: 27.67 µM | [1][2][3] |
| Voltage-Gated Sodium Channels (Nav1.3, Nav1.4, Nav1.5, Nav1.8) | Not specified | Inhibitory activity noted | [4] | |
| Human Heart Sodium Channels (hH1/Nav1.5) | Whole-cell voltage clamp | Irreversible block | [5] | |
| Methyllycaconitine | α7 Nicotinic Acetylcholine Receptor | Radioligand binding | Ki: 1.4 nM | |
| Human α4β2 Nicotinic Acetylcholine Receptor | Patch-clamp | IC50: 1.5 µM | [6] | |
| α3β4 Nicotinic Acetylcholine Receptor | Electrophysiology | IC50: 11.4 µM | [7][8] | |
| α7, α4β2, and α3β4 Nicotinic Acetylcholine Receptors | Electrophysiology (Xenopus oocytes) | IC50 range: 2.3 - 26.6 µM for analogs | [9][10][11][12] |
Experimental Protocols
Protocol 1: High-Throughput Screening for Voltage-Gated Sodium Channel (Nav) Inhibitors using a Fluorescent Membrane Potential Assay
This protocol describes a fluorescence-based assay to identify inhibitors of voltage-gated sodium channels, a likely target for this compound based on the activity of Lappaconitine. The assay measures changes in membrane potential in response to channel activation.
Objective: To identify and characterize inhibitory activity of this compound on a specific Nav channel subtype (e.g., Nav1.7) in a high-throughput format.
Materials:
-
HEK-293 cells stably expressing the human Nav channel of interest (e.g., Nav1.7).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
FLIPR Membrane Potential Assay Kit or equivalent fluorescent membrane potential dye.
-
Nav Channel Activator: Veratridine or a specific toxin for the channel subtype.
-
Positive Control Inhibitor: Tetracaine or another known Nav channel blocker.
-
384-well black-walled, clear-bottom assay plates.
-
Automated liquid handling systems and a fluorescence imaging plate reader (FLIPR).
Procedure:
-
Cell Plating:
-
Culture HEK-293 cells expressing the target Nav channel to ~80-90% confluency.
-
Harvest cells and seed into 384-well plates at a density that will form a confluent monolayer overnight.
-
Incubate plates at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound and control compounds in assay buffer to achieve the desired final concentrations for the assay. Typically, an 8-point dose-response curve is generated.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions in the assay buffer.
-
Remove the cell culture medium from the assay plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 30-60 minutes to allow for dye loading.
-
-
Compound Addition and Incubation:
-
Using an automated liquid handler, add the diluted this compound and control compounds to the respective wells of the dye-loaded cell plates.
-
Incubate the plates at room temperature for 10-20 minutes.
-
-
Fluorescence Reading and Data Analysis:
-
Place the assay plate into the FLIPR instrument.
-
Initiate the fluorescence reading, establishing a baseline for 10-20 seconds.
-
Add the Nav channel activator solution to all wells simultaneously using the FLIPR's integrated liquid handler.
-
Continue to record the fluorescence signal for 1-3 minutes.
-
The data is analyzed by measuring the peak fluorescence response or the area under the curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Protocol 2: High-Throughput Screening for Nicotinic Acetylcholine Receptor (nAChR) Antagonists using a Calcium Flux Assay
This protocol outlines a method to screen for antagonists of nAChRs, another potential target class for this compound, based on the activity of Methyllycaconitine. The assay measures changes in intracellular calcium concentration following receptor activation.
Objective: To identify and characterize the antagonistic activity of this compound on a specific nAChR subtype (e.g., α7) in a high-throughput format.
Materials:
-
CHO or SH-SY5Y cells stably expressing the human nAChR subtype of interest (e.g., α7).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: Ham's F-12 or DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Fluo-4 AM or another suitable calcium indicator dye.
-
nAChR Agonist: Acetylcholine or a subtype-selective agonist.
-
Positive Control Antagonist: Mecamylamine or a subtype-selective antagonist.
-
384-well black-walled, clear-bottom assay plates.
-
Automated liquid handling systems and a fluorescence plate reader with calcium measurement capabilities.
Procedure:
-
Cell Plating:
-
Culture cells expressing the target nAChR to ~80-90% confluency.
-
Seed cells into 384-well plates to form a confluent monolayer overnight.
-
Incubate plates at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of this compound and control compounds in assay buffer.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in assay buffer containing an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
-
Replace the cell culture medium with the dye loading solution.
-
Incubate the plates at 37°C for 45-60 minutes.
-
-
Compound Addition and Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound and control compounds to the wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Fluorescence Reading and Data Analysis:
-
Place the assay plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the nAChR agonist to all wells.
-
Measure the change in fluorescence intensity over 1-2 minutes.
-
Calculate the percent inhibition of the agonist-induced calcium flux by this compound.
-
Determine the IC50 value from the concentration-response curve.
-
Mandatory Visualizations
Caption: Modulation of a voltage-gated sodium channel by this compound.
Caption: Antagonism of a nicotinic acetylcholine receptor by this compound.
Caption: A typical workflow for a high-throughput screening campaign.
References
- 1. inhibitory-effects-of-lappaconitine-on-the-neuronal-isoforms-of-voltage-gated-sodium-channels - Ask this paper | Bohrium [bohrium.com]
- 2. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying the binding site of novel methyllycaconitine (MLA) analogs at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Ludaconitine in Biological Samples by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ludaconitine, a diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera, is known for its significant biological activity and potential toxicity. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and drug development. This document provides detailed application notes and protocols for the detection and quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2][3][4] The methodologies described are based on established principles for the analysis of similar aconitine alkaloids, such as lappaconitine, and provide a robust framework for researchers.[5][6][7][8]
Quantitative Data Summary
The following table summarizes the quantitative performance of various LC-MS/MS methods developed for the analysis of lappaconitine, a close structural analog of this compound, in biological samples. These values provide a benchmark for the expected performance of a method optimized for this compound.
| Parameter | Mouse Plasma[5] | Rabbit Plasma[6] | Mouse Blood[7][9] | Rat Plasma[8] |
| Linearity Range (ng/mL) | 3.0 - 2000.0 | 13.125 - 1050.0 | 0.1 - 500 | 0.3125 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 3.0 | 13.125 | 0.1 | Not Specified |
| Limit of Detection (LOD) (ng/mL) | Not Specified | Not Specified | 0.04 | 0.104 |
| Intra-day Precision (RSD %) | < 9.9 | < 7.51 | < 13 | Not Specified |
| Inter-day Precision (RSD %) | < 9.9 | < 7.51 | < 14 | Not Specified |
| Accuracy (%) | 95.2 - 104.8 | 92.3 - 102 | 90.1 - 107.2 | Not Specified |
| Recovery (%) | Not Specified | 77.8 - 84.4 | > 81.1 | Not Specified |
| Matrix Effect (%) | Not Specified | Not Specified | 102.1 - 108.8 | Not Specified |
Experimental Protocols
This section details the recommended protocols for sample preparation, LC-MS/MS analysis, and method validation for the quantification of this compound in biological matrices such as plasma, blood, and urine.
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and enriching the analyte.[1][10] Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
a) Protein Precipitation (PPT)
This is a simple and rapid method suitable for high-throughput analysis.[7][11]
-
Protocol:
-
To 100 µL of plasma or blood sample in a microcentrifuge tube, add 300 µL of acetonitrile (containing the internal standard, e.g., a deuterated analog of this compound or a structurally similar compound like lappaconitine).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
-
b) Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT.
-
Protocol:
-
To 200 µL of plasma or urine sample, add 50 µL of internal standard solution and 1 mL of an appropriate organic solvent (e.g., n-hexane[6] or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
-
c) Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and is suitable for complex matrices.
-
Protocol:
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the pre-treated sample (e.g., plasma diluted with 500 µL of 4% phosphoric acid).
-
Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
a) Liquid Chromatography Conditions
-
Column: A C18 column (e.g., UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is recommended for good separation.[7]
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing an additive like formic acid (0.1%) or ammonium acetate (10 mmol/L), is typically used.[7]
-
Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[7]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[7]
-
Injection Volume: 2-10 µL.
b) Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally suitable for aconitine alkaloids.[5][6][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification due to its high selectivity and sensitivity.[12]
-
MRM Transitions: The precursor ion will be the protonated molecule of this compound [M+H]⁺. The product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer. For reference, the MRM transition for the analogous lappaconitine is often m/z 585.5 → 535.5.[6]
Method Validation
A thorough method validation should be performed according to regulatory guidelines (e.g., FDA) to ensure the reliability of the results.[3][13] Key validation parameters include:
-
Selectivity: Assess the potential for interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the assay is linear, accurate, and precise.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter in the data.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: Measure the efficiency of the extraction procedure.
-
Matrix Effect: Evaluate the suppression or enhancement of ionization by co-eluting matrix components.[14]
-
Stability: Assess the stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for analytical method validation.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative mass spectrometry of unconventional human biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Pharmacokinetic study of lappaconitine hydrobromide in mice by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Lappaconitine in Mouse Blood by UPLC-MS/MS and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative mass spectrometry imaging of drugs and metabolites: a multiplatform comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ludaconitine Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Ludaconitine for in vitro assays.
Troubleshooting Guide
Low aqueous solubility is a common challenge when working with diterpenoid alkaloids like this compound. This guide provides a systematic approach to troubleshoot and improve its solubility for your in vitro experiments.
Issue: this compound precipitates out of solution upon dilution in aqueous assay buffer.
This is the most common issue encountered. The following steps provide a logical workflow to address this problem.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to dissolve this compound?
A1: Based on the properties of related diterpenoid alkaloids, Dimethyl sulfoxide (DMSO) is the recommended initial solvent.[1][2] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[1][2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q2: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?
A2: The tolerance to DMSO varies significantly between cell lines.[3][4] As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[4] However, some cell lines can tolerate up to 0.5%. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cell line.[3]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What can I do?
A3: This is a common issue. Here are several strategies to address this:
-
Lower the final concentration: Your target concentration of this compound might be above its aqueous solubility limit. Try performing a dose-response experiment starting from a lower concentration.
-
Use a co-solvent: After dissolving this compound in DMSO, perform an intermediate dilution step with a less polar, water-miscible solvent like ethanol or methanol before the final dilution in the aqueous buffer.
-
Incorporate solubility enhancers: Consider adding excipients to your assay buffer. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5]
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a short burst of sonication can help to dissolve small precipitates. However, be cautious about the stability of this compound under these conditions.
Q4: Are there any other solvents I can try besides DMSO?
A4: For the initial stock solution, other organic solvents like ethanol, methanol, or chloroform can be considered, as a related compound, 8-Acetyl this compound, shows solubility in these.[6] However, for cell-based assays, DMSO is generally preferred due to its miscibility with water and established use in this context.[1] For final dilutions, co-solvents like ethanol can be used in combination with DMSO.
Quantitative Data Summary
| Solvent/System | Reported Solubility of 8-Acetyl this compound/Diterpenoid Alkaloids | Expected Solubility of this compound | Recommendations for In Vitro Assays |
| Water | Insoluble[6] | Very Poor | Not recommended as a primary solvent. |
| Dimethyl Sulfoxide (DMSO) | High (General for organic compounds)[1][2] | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble[6] | Moderate to High | Can be used as a co-solvent for intermediate dilutions. |
| Methanol | Soluble | Moderate to High | Can be used as a co-solvent. |
| Chloroform | Soluble[6] | High | Not suitable for most in vitro biological assays. |
| Ether | Soluble[6] | High | Not suitable for most in vitro biological assays. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Very Poor | Very Poor | Final concentration of this compound should be carefully determined to avoid precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in in vitro assays.
Materials:
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming (up to 37°C) or brief sonication can be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To prepare serial dilutions of this compound in cell culture medium for determining its effects on cell viability or other cellular functions.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: To minimize precipitation, add the this compound stock solution to the medium and immediately vortex or pipette up and down to mix thoroughly. Do not add the medium to the concentrated DMSO stock.
-
Ensure the final DMSO concentration in all working solutions (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
-
For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution (e.g., add 2 µL of the 10 mM stock to 198 µL of cell culture medium). This will result in a final DMSO concentration of 1%. This may be too high for many cell lines. A two-step dilution is often preferable.
-
Two-step dilution example:
-
First, dilute the 10 mM stock 1:10 in cell culture medium to create a 1 mM intermediate solution (DMSO concentration will be 10%).
-
Then, dilute the 1 mM intermediate solution 1:10 in cell culture medium to achieve a final concentration of 100 µM (final DMSO concentration will be 1%). Further dilutions will lower the DMSO concentration.
-
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested.
-
Use the prepared working solutions immediately for your cell-based assay.
Signaling Pathway Diagrams
Diterpenoid alkaloids have been reported to modulate various intracellular signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical for cell survival, proliferation, and inflammation.[7][8]
References
- 1. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ludaconitine dosage to minimize toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ludaconitine. The information aims to assist in optimizing dosage to minimize toxicity in animal studies.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic effects of this compound observed in animal studies?
A1: While specific studies on this compound are limited, based on its classification as an aconitum alkaloid, the primary toxic effects are expected to be cardiotoxicity and neurotoxicity.[1][2][3] This is due to the interaction of these alkaloids with voltage-gated sodium channels.[1][2][3] Observed signs in animals may include cardiac arrhythmias, hypotension, respiratory distress, convulsions, and in severe cases, death.[1]
Q2: What is the general mechanism of action for this compound's toxicity?
A2: The toxicity of aconitum alkaloids, and likely this compound, stems from their ability to bind to voltage-gated sodium channels in excitable tissues like the heart and neurons.[1][2][3] This binding leads to a persistent activation of these channels, causing an influx of sodium ions.[1][2] This disrupts normal cellular function, leading to the observed cardiotoxic and neurotoxic effects.[1][2]
Q3: Are there any known antidotes or treatments for this compound overdose in an experimental setting?
A3: There is no specific antidote for aconitine alkaloid poisoning. Treatment is primarily supportive and focuses on managing the symptoms. In a research setting, this would involve immediate cessation of this compound administration and providing supportive care as dictated by the animal care and use committee guidelines.
Q4: How can I prepare this compound for intravenous administration in my animal studies?
A4: this compound should be dissolved in a suitable, sterile vehicle for intravenous administration. The choice of vehicle will depend on the solubility of the specific this compound salt being used. It is crucial to ensure complete dissolution and to administer the solution at a controlled rate to avoid acute toxic reactions.
Troubleshooting Guide
| Observed Issue in Animal Subjects | Potential Cause | Recommended Action |
| Sudden onset of cardiac arrhythmia or severe hypotension after administration. | The administered dose is likely too high, leading to acute cardiotoxicity. | Immediately cease administration. Review and significantly reduce the dosage for subsequent experiments. Consider a slower infusion rate if applicable. |
| Animals exhibit signs of neurotoxicity such as tremors, convulsions, or paralysis. | The dose is exceeding the neurotoxic threshold. | Stop the experiment for the affected animal and provide supportive care. Re-evaluate the dose-response curve and select a lower dose for future studies. |
| Inconsistent toxic responses observed at the same dosage across different animals. | Variability in animal weight, metabolism, or administration technique. | Ensure precise dosing based on individual animal body weight. Standardize the administration procedure, including injection speed and site. |
| Precipitation observed in the this compound solution during preparation or administration. | Poor solubility of this compound in the chosen vehicle. | Re-evaluate the vehicle and consider using a different solvent or a co-solvent system. Ensure the pH of the solution is appropriate for maintaining solubility. |
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for this compound Triacetate.
| Compound | Test Type | Route of Exposure | Species | Dose | Reference |
| This compound Triacetate | LD50 (Lethal Dose, 50%) | Intravenous | Rodent - mouse | 21800 µg/kg (21.8 mg/kg) | [4] |
| This compound Triacetate | LDLo (Lowest Published Lethal Dose) | Intravenous | Rodent - rat | 45 mg/kg | [4] |
Experimental Protocols
Protocol 1: Determination of Acute Intravenous Toxicity (LD50) in Mice
This protocol is a generalized guideline based on established acute toxicity testing procedures and should be adapted to meet specific institutional and regulatory requirements.
1. Animals:
-
Use healthy, young adult mice (e.g., BALB/c), of a single sex, with weights within ±20% of the mean weight.
2. Housing and Acclimatization:
-
House animals in appropriate conditions with controlled temperature, humidity, and light-dark cycle.
-
Allow for an acclimatization period of at least 5 days before the experiment.
3. Dose Preparation:
-
Prepare a stock solution of this compound Triacetate in a sterile, appropriate vehicle (e.g., saline, DMSO).
-
Perform serial dilutions to create a range of doses. The selection of doses should be based on a preliminary range-finding study.
4. Administration:
-
Administer a single intravenous (IV) dose to each mouse. The volume should not exceed 10 mL/kg of body weight.
-
The lateral tail vein is a common site for IV injection in mice.
5. Observation:
-
Observe animals continuously for the first 30 minutes after dosing, then periodically for the next 24 hours, with special attention during the first 4 hours.
-
Record all signs of toxicity, including changes in behavior, respiration, and any adverse reactions.
-
Continue observation for a total of 14 days.
6. Data Analysis:
-
The LD50 can be calculated using appropriate statistical methods, such as the Probit analysis.
Protocol 2: Analysis of this compound in Biological Samples (Plasma)
This protocol provides a general framework for the quantitative analysis of aconitum alkaloids in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Collection:
-
Collect blood samples from animals at predetermined time points after this compound administration into tubes containing an appropriate anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
2. Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 100 µL), add a protein precipitating agent such as methanol or acetonitrile.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
3. LC-MS/MS Analysis:
-
Use a suitable LC column (e.g., C18) for chromatographic separation.
-
The mobile phase typically consists of a mixture of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
The mass spectrometer should be operated in a multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound.
Visualizations
Caption: Experimental workflow for this compound toxicity assessment.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the degradation of Ludaconitine in aqueous solutions
Disclaimer: Information specific to the degradation and stabilization of Ludaconitine is limited in publicly available literature. The following guidance is based on established principles for the stability of related aconitine alkaloids and general pharmaceutical compounds. Researchers are strongly encouraged to perform specific validation for their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a rapid decrease in purity. What are the likely causes?
A1: The degradation of this compound in aqueous solutions is likely due to one or a combination of the following factors:
-
Hydrolysis: this compound possesses ester and ether functional groups that are susceptible to hydrolysis, especially at non-neutral pH.[1] This is a common degradation pathway for aconitine alkaloids.[2][3]
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the degradation of the molecule.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.
-
Temperature: Elevated temperatures can significantly accelerate the rate of all chemical degradation reactions.
Q2: What are the expected degradation products of this compound?
A2: Based on the structure of this compound and known degradation pathways of similar alkaloids like aconitine, the primary degradation products are likely to be the result of hydrolysis of the ester bond, leading to the formation of the corresponding benzoylpseudaconine derivative and benzoic acid. Further hydrolysis of other ester or ether linkages may also occur under more stringent conditions. Pyrolysis at high temperatures can lead to the formation of pyro-derivatives.[4] It is crucial to perform analytical studies, such as LC-MS, to identify the specific degradation products under your experimental conditions.[5][6]
Q3: What is the optimal pH for storing an aqueous solution of this compound?
A3: While specific data for this compound is unavailable, related aconitine alkaloids exhibit greater stability in a slightly acidic to neutral pH range (approximately pH 4-7).[6] Both strongly acidic and alkaline conditions are likely to catalyze hydrolysis. It is recommended to perform a pH-stability profile study to determine the optimal pH for your specific application.
Q4: Can I use buffers in my this compound solution?
A4: Yes, using buffers is highly recommended to maintain a stable pH. However, it is important to select a buffer system that does not catalyze the degradation of this compound. Citrate and phosphate buffers are commonly used, but their compatibility should be tested.
Q5: How can I prevent the oxidation of this compound in my solutions?
A5: To minimize oxidation, you can:
-
Use deoxygenated water: Purge your solvent with an inert gas like nitrogen or argon before preparing the solution.
-
Add antioxidants: Consider adding antioxidants such as ascorbic acid, sodium metabisulfite, or tocopherols to your formulation.[7][8]
-
Use chelating agents: Agents like EDTA can sequester metal ions that may catalyze oxidation.[7][8]
-
Protect from light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
Q6: My lyophilized this compound product is difficult to reconstitute. What could be the issue?
A6: Issues with the reconstitution of lyophilized products can stem from an unoptimized lyophilization cycle or formulation. The use of appropriate cryoprotectants/bulking agents like mannitol or sucrose is crucial to ensure the formation of an elegant and easily reconstitutable cake structure.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of this compound potency in solution | - Inappropriate pH- Exposure to high temperature- Exposure to light- Oxidative degradation | - Adjust pH to a slightly acidic or neutral range (e.g., pH 4-7) using a suitable buffer.- Store solutions at refrigerated (2-8 °C) or frozen temperatures.- Protect solutions from light by using amber vials or covering them with aluminum foil.- Prepare solutions using deoxygenated solvents and consider adding an antioxidant. |
| Appearance of unknown peaks in HPLC chromatogram | - Degradation of this compound | - Perform a forced degradation study to identify potential degradation products.- Use LC-MS to elucidate the structure of the unknown peaks. |
| Precipitation in the this compound solution | - Poor solubility- Degradation to a less soluble product- pH shift | - Consider using a co-solvent or a solubilizing agent like a cyclodextrin.- Investigate the identity of the precipitate; it may be a degradation product.- Ensure the pH of the solution is maintained with a suitable buffer. |
| Discoloration of the solution | - Oxidative degradation or formation of colored degradation products. | - Implement strategies to prevent oxidation (see FAQ Q5).- Characterize the colored species to understand the degradation pathway. |
Strategies for Stabilization
The stability of this compound in aqueous solutions can be enhanced through various formulation strategies.
Summary of Stabilization Strategies
| Strategy | Mechanism | Examples of Excipients |
| pH Control | Minimizes acid or base-catalyzed hydrolysis. | Citrate buffer, Phosphate buffer, Acetate buffer. |
| Antioxidants | Inhibit oxidative degradation by scavenging free radicals.[10][11][12] | Ascorbic acid, Sodium metabisulfite, Butylated hydroxytoluene (BHT). |
| Chelating Agents | Sequester metal ions that can catalyze degradation.[7] | Ethylenediaminetetraacetic acid (EDTA), Citric acid. |
| Complexation | Encapsulates the drug molecule, protecting it from the aqueous environment.[13][14][15] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). |
| Lyophilization | Removes water, significantly reducing degradation rates in the solid state.[16][17][18] | Mannitol, Sucrose, Trehalose (as cryoprotectants/bulking agents). |
| Use of Co-solvents | Can improve solubility and in some cases, stability. | Propylene glycol, Polyethylene glycol (PEG), Ethanol. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Suitable buffer salts (e.g., phosphate, citrate)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV or DAD detector
-
LC-MS system for peak identification
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for specified time points.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for specified time points.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C).
-
Also, prepare a solution of this compound and incubate it at the same temperature.
-
Sample at specified time points, dissolve the solid sample in the initial solvent, and dilute both samples for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound in a transparent container to a photostability chamber with a light source (e.g., UV and visible light) for a defined period.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Sample both solutions at specified time points and analyze by HPLC.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage degradation of this compound.
-
Use LC-MS to identify the mass of the degradation products and propose their structures.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (starting point, optimization required):
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a DAD or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[19][20][21]
-
Mobile Phase A: 10 mM Ammonium bicarbonate buffer (pH adjusted to a suitable value, e.g., 7, with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A starting point could be a linear gradient from 20% to 80% B over 30 minutes. This will need to be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 235 nm, which is common for aconitine alkaloids). A DAD can be used to scan for the optimal wavelength.
-
Injection Volume: 10 µL.
Method Validation:
The developed method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a this compound stability study.
Caption: Key strategies to prevent this compound degradation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aconitine - Wikipedia [en.wikipedia.org]
- 5. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carbodiimide.com [carbodiimide.com]
- 8. Stabilizer Excipients - Protheragen [protheragen.ai]
- 9. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidants in Plants: A Valorization Potential Emphasizing the Need for the Conservation of Plant Biodiversity in Cuba - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pci.com [pci.com]
- 17. researchgate.net [researchgate.net]
- 18. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 19. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
Refining cell-based assay conditions for consistent Ludaconitine results
Welcome to the Technical Support Center for Ludaconitine Cell-Based Assays. This resource provides troubleshooting guidance and standardized protocols to help researchers achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a diterpenoid alkaloid. While direct studies on this compound are limited, its close structural analog, Lappaconitine (LA), is known to be an inhibitor of voltage-gated sodium channels (Nav), particularly isoforms like Nav1.7. The inhibition by Lappaconitine is characterized by a slow onset and is largely irreversible, which distinguishes it from local anesthetics like lidocaine.[1][2][3] It binds preferentially to the open state of the channel, thereby blocking sodium ion influx.[4][5]
Q2: Which cell lines are suitable for this compound assays?
A2: The choice of cell line depends on the specific voltage-gated sodium channel isoform you are targeting. Commonly used cell lines include HEK-293 or CHO cells that are stably transfected to express a specific Nav channel of interest (e.g., Nav1.5, Nav1.7).[2][3] For broader cytotoxicity or neurotoxicity studies, neuronal cell lines like SH-SY5Y (human neuroblastoma) or PC-12 (rat pheochromocytoma), which endogenously express various sodium channels, can be used. It is crucial to confirm the expression of the target channel in your chosen cell line.
Q3: What is a typical effective concentration range and incubation time for this compound?
A3: The effective concentration can vary significantly based on the cell line and assay type. For the related compound Lappaconitine, an IC50 value of 27.67 µM has been reported for Nav1.7 inhibition.[1][2][3] A good starting point for this compound would be to test a wide concentration range (e.g., 10 nM to 100 µM) in a dose-response experiment. Due to its likely slow and irreversible binding, the incubation time is critical.[1][3] It may take more than 10 minutes to achieve steady-state inhibition.[1][3] Therefore, pre-incubation times of 30 minutes to several hours should be tested to determine the optimal duration for your specific assay.[6][7]
Q4: What types of cell-based assays are most common for a compound like this compound?
A4: Given its action on ion channels, common assays include:
-
Electrophysiology (Patch-Clamp): The gold standard for directly measuring ion channel currents and the effect of inhibitors.
-
Fluorescence-Based Ion Flux Assays: High-throughput methods using voltage-sensitive dyes (to measure changes in membrane potential) or ion-sensitive indicators (e.g., sodium-binding dyes).[8][9]
-
Cell Viability/Cytotoxicity Assays: Assays like MTT, resazurin (AlamarBlue), or ATP-based assays (e.g., CellTiter-Glo) can measure the downstream effects of channel blockade on cell health and proliferation.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently between pipetting steps to prevent settling. Use a calibrated multichannel pipette for seeding.[10] |
| Edge Effects | Evaporation in the outer wells of a microplate can concentrate media components and compounds. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for the experiment. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. Prepare a master mix of reagents and compounds to add to replicate wells to minimize pipetting variations. |
| Cell Health | Use cells from a consistent passage number and ensure they are in the exponential growth phase.[10][11] Over-confluent or senescent cells can respond variably.[10] |
Issue 2: The dose-response curve is flat or shows no this compound effect.
| Possible Cause | Recommended Solution |
| Insufficient Incubation Time | This compound's action is likely slow and irreversible.[1][3] Increase the pre-incubation time with the compound (e.g., test 1, 4, and 24 hours) to ensure it has sufficient time to bind to the channels.[6][7][12] |
| Inappropriate Assay Window | The signal difference between your positive and negative controls may be too small. Optimize cell density, stimulus concentration (if applicable), and measurement time to maximize the assay window. |
| Low Target Expression | The chosen cell line may not express the target sodium channel at sufficient levels. Verify channel expression using qPCR, Western blot, or functional controls (e.g., a known channel activator/inhibitor). |
| Compound Inactivity/Degradation | Verify the integrity and concentration of your this compound stock. Test a fresh dilution. Consider the stability of the compound in your assay media over the incubation period. |
Issue 3: High background or false positives in fluorescence-based assays.
| Possible Cause | Recommended Solution |
| Compound Autofluorescence | Check if this compound fluoresces at the same wavelengths as your reporter dye. Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence and subtract this background. |
| Dye Overloading or Toxicity | Excessive concentrations of fluorescent dyes can be toxic to cells or lead to signal quenching. Titrate the dye concentration to find the optimal balance between signal intensity and cell health. |
| Media Interference | Phenol red and other components in cell culture media can interfere with fluorescent readings. Use phenol red-free media for the assay. Consider washing cells with a balanced salt solution before adding the dye. |
| Incompatible Plate Type | For fluorescence assays, use solid black or black-walled, clear-bottom microplates to reduce crosstalk between wells and minimize background.[10] |
Quantitative Data Summary
The following table provides reference data for the related compound Lappaconitine. Researchers should generate their own data for this compound under their specific experimental conditions.
| Compound | Target | Cell Line | Assay Type | IC50 (µM) | Reference |
| Lappaconitine | Nav1.7 | HEK-293 | Electrophysiology | 27.67 (95% CI: 15.68–39.66) | [1][2][3] |
| This compound | User Defined | User Defined | User Defined | User Determined | N/A |
Experimental Protocols
Protocol: Fluorescence-Based Cell Viability Assay (Resazurin Method)
This protocol assesses the effect of this compound on cell viability by measuring the metabolic reduction of resazurin.
Materials:
-
Cell line expressing target sodium channels (e.g., HEK-293-Nav1.7)
-
Complete culture medium
-
Phenol red-free assay medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well black, clear-bottom tissue culture plates
-
Positive control (e.g., a known cytotoxin)
-
Vehicle control (e.g., 0.1% DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in phenol red-free assay medium. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 0.1%).
-
Carefully remove the seeding medium from the wells.
-
Add 100 µL of the this compound dilutions, positive control, or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours), based on your optimization experiments.
-
-
Resazurin Addition and Incubation:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal is within the linear range of the plate reader.
-
-
Data Acquisition:
-
Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" blank wells from all other wells.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized viability against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visual Guides
Caption: Mechanism of action for this compound as a sodium channel blocker.
References
- 1. inhibitory-effects-of-lappaconitine-on-the-neuronal-isoforms-of-voltage-gated-sodium-channels - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
How to increase the extraction yield of Ludaconitine from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the extraction yield of Ludaconitine from plant material. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound extraction?
This compound is a diterpenoid alkaloid predominantly found in plant species of the genera Aconitum and Delphinium.[1] Notable source species include those within the Ranunculaceae family. The concentration of this compound can vary significantly depending on the plant species, geographical location, and time of harvest.
Q2: Which plant parts generally contain the highest concentration of this compound?
For many Aconitum and Delphinium species, the roots and rhizomes are the primary storage organs for diterpenoid alkaloids and are therefore expected to contain the highest concentrations of this compound. However, it is advisable to conduct preliminary analysis on different plant parts (roots, stems, leaves) to determine the optimal source material for a specific plant species.
Q3: What is the optimal solvent for extracting this compound?
This compound, being an alkaloid, is generally soluble in organic solvents. The choice of solvent is a critical factor influencing extraction yield. Based on the extraction of similar alkaloids, the following solvents are recommended:
-
Ethanol and Methanol: These polar organic solvents are widely used for alkaloid extraction. Aqueous solutions of ethanol (e.g., 60-85%) are often more effective than absolute ethanol.[2][3]
-
Acidified Alcohol Solutions: The addition of a small amount of acid (e.g., hydrochloric acid or acetic acid) to the alcohol can improve the extraction efficiency of alkaloids by converting them into their more soluble salt forms.[4]
-
Dichloromethane and Chloroform: These nonpolar solvents can also be effective, particularly for less polar alkaloids that may be co-extracted.
Q4: How does pH affect the extraction of this compound?
The pH of the extraction medium plays a crucial role in the efficiency of alkaloid extraction. Since alkaloids are basic compounds, their solubility is pH-dependent.
-
Acidic Conditions (pH 2-4): In an acidic environment, this compound will be protonated to form its salt, which is more soluble in polar solvents like water and ethanol. This can enhance the initial extraction from the plant matrix.[5]
-
Alkaline Conditions (pH 9-11): To extract the free base form of this compound into a nonpolar organic solvent, the pH of the aqueous solution should be adjusted to the alkaline range. This is a common step in liquid-liquid extraction for purification.
Q5: What are the advantages of modern extraction techniques over traditional methods for this compound?
Modern extraction techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant advantages over traditional methods such as maceration or Soxhlet extraction. These benefits include:
-
Higher Yields: These methods can lead to a more efficient disruption of plant cell walls, resulting in a greater release of the target compounds.[6]
-
Reduced Extraction Time: Extraction times can be significantly shortened from hours to minutes.[6]
-
Lower Solvent Consumption: Modern techniques often require less solvent, making them more environmentally friendly and cost-effective.
-
Reduced Thermal Degradation: Techniques like UAE and SFE can be performed at lower temperatures, minimizing the degradation of heat-sensitive compounds like this compound.
Troubleshooting Guide
Issue 1: Low or No this compound Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Plant Material | Verify the identity of the plant species and ensure the correct plant part (typically roots/rhizomes) is being used. The concentration of this compound can vary based on the plant's age and growing conditions. |
| Improper Sample Preparation | Ensure the plant material is thoroughly dried and ground to a fine, uniform powder to maximize the surface area for solvent penetration. |
| Suboptimal Solvent Selection | Experiment with different solvents and their aqueous concentrations (e.g., 70% ethanol, 85% methanol). Consider using an acidified solvent to improve initial extraction. |
| Inefficient Extraction Method | If using traditional methods, consider switching to UAE, MAE, or SFE for improved efficiency. If already using a modern technique, optimize the parameters. |
| Incorrect pH | For initial extraction into a polar solvent, ensure the pH is slightly acidic. For subsequent liquid-liquid extraction into a nonpolar solvent, ensure the aqueous phase is alkaline. |
| Degradation of this compound | Avoid excessive heat and prolonged exposure to strong acids or bases, which can degrade the alkaloid. |
Issue 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Steps |
| Non-selective Solvent | A broad-spectrum solvent will extract a wide range of compounds. Consider a multi-step extraction process. For example, an initial extraction with a nonpolar solvent like hexane can remove lipids and waxes before the main alkaloid extraction. |
| Presence of Pigments and Chlorophyll | These are common impurities when extracting from aerial plant parts. They can often be removed by passing the extract through a column of activated charcoal or by using specific chromatographic techniques. |
| Co-extraction of Other Alkaloids | Aconitum and Delphinium species contain numerous other alkaloids. Purification will be necessary to isolate this compound. |
| Insufficient Purification | A single extraction step is rarely sufficient for isolating a pure compound. Employ purification techniques such as acid-base partitioning and chromatography. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material and experimental setup.
-
Sample Preparation: Dry the plant material (preferably roots) at 40-50°C and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL flask.
-
Add 100 mL of 75% ethanol (solid-to-liquid ratio of 1:10 g/mL).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 45°C.[2]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue twice more with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: Acid-Base Partitioning for Alkaloid Purification
This protocol is used to separate alkaloids from other neutral and acidic impurities in the crude extract.
-
Acidification: Dissolve the crude extract in 100 mL of 5% hydrochloric acid.
-
Extraction of Neutral and Acidic Impurities:
-
Transfer the acidic solution to a separatory funnel.
-
Extract the solution three times with 50 mL of dichloromethane.
-
The aqueous layer, containing the protonated alkaloids, should be retained. The organic layers, containing neutral and acidic impurities, can be discarded.
-
-
Basification: Adjust the pH of the aqueous layer to 9-10 using ammonium hydroxide. This will convert the alkaloid salts back to their free base form.
-
Extraction of Alkaloids:
-
Extract the alkaline aqueous solution three times with 50 mL of dichloromethane.
-
The organic layers now contain the alkaloids. Combine the organic layers.
-
-
Final Steps:
-
Wash the combined organic layers with distilled water to remove any remaining base.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield a purified alkaloid fraction.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Diterpenoid Alkaloids (Literature Data)
| Extraction Method | Plant Source | Target Alkaloid(s) | Solvent | Key Parameters | Yield | Reference |
| Ultrasound-Assisted Extraction | Aconitum sinomontanum | Lappaconitine | Not specified | Not specified | 0.887% | [6] |
| Microwave-Assisted Extraction | Aconitum sinomontanum | Lappaconitine | Not specified | Not specified | 1.208% | [6] |
| Microwave-Assisted Ultrasonic Extraction | Aconitum sinomontanum | Lappaconitine | Not specified | Not specified | 1.227% | [6] |
| Pulsed Electric Field Extraction | Aconitum coreanum | Guanfu base A | 90% ethanol | 20 kV/cm, 0.5-1 min | 3.94 mg/g | [7] |
| Heat Reflux Extraction | Aconitum szechenyianum | Total alkaloids | 85:15 ethanol:pH 3.0 HAc | 1 hour, 3 cycles | 0.980% | [4] |
Note: The yields presented are for different alkaloids and from different plant sources. These values should be considered as a general reference, and the optimal method and expected yield for this compound may vary.
Visualizations
References
- 1. Exploring the Biomedical Potential of Terpenoid Alkaloids: Sources, Structures, and Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted extraction of total flavonoids from Aconitum gymnandrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Study on the optimum extracting conditions of total alkaloids and aconitine in Aconitum szechenyianum Gay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Overcoming matrix effects in LC-MS/MS analysis of Ludaconitine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Ludaconitine.
Troubleshooting Guide: Identifying and Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of ionization of the target analyte by co-eluting compounds, are a common challenge in LC-MS/MS analysis, leading to inaccurate and irreproducible results.[1][2][3][4] This guide provides a systematic approach to troubleshoot and overcome these effects.
Systematic Troubleshooting Workflow
Caption: A stepwise workflow for identifying, mitigating, and verifying the reduction of matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of matrix effects when analyzing this compound in biological samples?
A: The primary sources of matrix effects in biological matrices like plasma, serum, or urine are endogenous components that are co-extracted with the analyte.[1] For this compound, a basic alkaloid, the most common interferences include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: Can alter the ionization efficiency in the MS source.
-
Other Endogenous Molecules: Metabolites, proteins, and other small molecules can co-elute with this compound and interfere with its ionization.[5]
Q2: How can I quantitatively assess the matrix effect for this compound?
A: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked sample to that of a pure solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. Ideally, the MF should be between 85% and 115%.
Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?
A: While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids and other interferences, leading to significant matrix effects.[6] For a basic compound like this compound, a mixed-mode solid-phase extraction (SPE) protocol is highly recommended. This approach combines reversed-phase and ion-exchange mechanisms to provide a much cleaner extract.[6]
Illustrative Comparison of Sample Preparation Techniques:
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 90-105 | 50-70 (Suppression) | Fast, simple, inexpensive | High matrix effects[6] |
| Liquid-Liquid Extraction (LLE) | 75-90 | 80-95 | Cleaner than PPT | Can have lower recovery for polar analytes[6] |
| Solid-Phase Extraction (SPE) | 85-100 | 90-105 | High selectivity, clean extracts[1][5] | More complex, higher cost |
Q4: Can I just use an internal standard to compensate for matrix effects?
A: Yes, a suitable internal standard (IS) can compensate for matrix effects.[1] The ideal IS is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a consistent analyte-to-IS peak area ratio and more accurate quantification.[7] If a SIL-IS is not available, a structurally similar compound (analog) can be used, but it may not perfectly mimic the behavior of this compound.
Detailed Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is designed to selectively extract this compound while minimizing co-extraction of interfering phospholipids and other matrix components.
Workflow for Mixed-Mode SPE
Caption: A detailed workflow for solid-phase extraction (SPE) of this compound from plasma samples.
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard working solution and 200 µL of 2% phosphoric acid in water. Vortex to mix. This step ensures protein precipitation and adjusts the pH to retain the protonated this compound on the cation-exchange sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove phospholipids.
-
-
Elution: Elute this compound with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Recommended LC-MS/MS Conditions for this compound Analysis
These conditions are based on typical methods for similar aconitine-type alkaloids and should be optimized for your specific instrumentation.[8][9]
Quantitative Data: LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (MRM) | To be determined by infusion of a this compound standard |
| Internal Standard | This compound-d3 or a suitable structural analog |
Note: The specific MRM (Multiple Reaction Monitoring) transitions for this compound and the internal standard must be determined empirically by infusing a standard solution into the mass spectrometer.
References
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. academicjournals.org [academicjournals.org]
- 9. researchgate.net [researchgate.net]
How to resolve common issues in Ludaconitine crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the crystallization of Ludaconitine.
Troubleshooting Guide
This guide is designed to provide solutions to specific problems you may encounter during your crystallization experiments.
Issue 1: this compound fails to crystallize and remains in solution.
-
Question: I have dissolved my crude this compound extract, but no crystals are forming, even after an extended period. What should I do?
-
Answer: This is a common issue often related to supersaturation or the presence of impurities. Here are several steps you can take:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a pure crystal of this compound from a previous successful crystallization, add a single, small seed crystal to the solution. This will act as a template for further crystal formation.
-
-
Increase Concentration: Your solution may not be sufficiently supersaturated.
-
Slow Evaporation: Loosely cover the flask to allow for the slow evaporation of the solvent. This will gradually increase the concentration of this compound.
-
Controlled Heating: Gently heat the solution to evaporate a small amount of the solvent, then allow it to cool slowly.[1]
-
-
Solvent Considerations: The chosen solvent may be too good at dissolving this compound.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which this compound is poorly soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to stand.
-
-
Issue 2: An oil forms instead of crystals.
-
Question: My this compound has "oiled out," forming a separate liquid phase at the bottom of my flask instead of precipitating as solid crystals. How can I resolve this?
-
Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the concentration is too high.[1]
-
Re-dissolve and Dilute: Gently warm the mixture to redissolve the oil. Add a small amount of additional solvent to dilute the solution slightly. Then, allow it to cool more slowly.[1]
-
Change Solvent System: The solubility profile of your current solvent may be too steep. Try a different solvent or a solvent mixture to achieve a more gradual decrease in solubility upon cooling.
-
Lower the Temperature: If using a cooling crystallization method, try cooling the solution to a lower temperature, as this may be below the melting point of the oil.
-
Issue 3: The resulting crystals are very small or needle-like.
-
Question: I managed to get crystals, but they are too small for single-crystal X-ray diffraction or are forming as fine needles that are difficult to handle. How can I grow larger, more well-defined crystals?
-
Answer: The formation of small or needle-like crystals is often a result of rapid crystallization.
-
Slow Down the Crystallization Process:
-
Slower Cooling: If using a cooling method, insulate the flask to slow the rate of cooling. A Dewar flask or an insulated box can be used for this purpose.
-
Slower Evaporation: For evaporative crystallization, reduce the surface area of the opening of the container to slow down the rate of solvent evaporation.
-
-
Optimize Solvent System: Experiment with different solvents or solvent mixtures. The interaction between the solvent and the crystal faces can influence the crystal habit.
-
Issue 4: The crystals are impure.
-
Question: My crystallized this compound is not as pure as I expected. How can I improve the purity?
-
Answer: Impurities can be trapped within the crystal lattice or adsorbed onto the crystal surface.
-
Recrystallization: This is the most common method for purifying a crystalline solid. Dissolve the impure crystals in a minimal amount of a suitable hot solvent and allow them to recrystallize slowly. The impurities will ideally remain in the mother liquor.
-
Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
Activated Charcoal: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best solvents for this compound crystallization?
-
A1: this compound, being an alkaloid, is soluble in several organic solvents. Based on available data and general principles for similar alkaloids, good starting points for solvent selection include chloroform, dichloromethane, ethyl acetate, acetone, and mixtures such as ether/petroleum ether or ethanol/water.[2] The ideal solvent or solvent system will be one in which this compound is moderately soluble at high temperatures and less soluble at lower temperatures.
-
-
Q2: How can I determine the optimal solvent system for my specific this compound sample?
-
A2: A systematic approach is best. Start by testing the solubility of a small amount of your sample in a range of solvents at room temperature and with gentle heating. A good crystallization solvent will dissolve the compound when hot but not when cold. For solvent mixtures, you can dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (anti-solvent) until precipitation begins.
-
-
Q3: What is the impact of impurities on this compound crystallization?
-
A3: Impurities can have several negative effects on crystallization. They can inhibit crystal nucleation, lead to the formation of oils, cause the growth of smaller or less well-formed crystals, and reduce the final purity of the product.[3][4] Structurally related impurities can sometimes be incorporated into the crystal lattice, making them particularly difficult to remove.
-
-
Q4: At what temperature should I conduct my crystallization experiments?
-
A4: The optimal temperature depends on the chosen solvent and the desired rate of crystallization. For cooling crystallization, you would typically dissolve the this compound at the boiling point of the solvent and then allow it to cool slowly to room temperature or below. For slow evaporation, ambient temperature is usually sufficient.
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| DMSO | Soluble | [1] |
| Acetone | Soluble | [1] |
Table 2: Common Troubleshooting Strategies and Their Rationale
| Issue | Strategy | Rationale |
| No Crystals Form | Scratching the flask | Provides nucleation sites for crystal growth. |
| Seeding | A seed crystal acts as a template for new crystal formation. | |
| Slow solvent evaporation | Gradually increases the concentration to achieve supersaturation. | |
| Oiling Out | Re-dissolve and add more solvent | Prevents the solute from precipitating above its melting point. |
| Slower cooling | Allows more time for orderly crystal lattice formation. | |
| Small/Needle-like Crystals | Slower cooling/evaporation | Reduces the rate of nucleation, favoring the growth of fewer, larger crystals. |
| Use of an insulated container | Minimizes temperature fluctuations and promotes slow, steady growth. | |
| Impure Crystals | Recrystallization | A purification technique where the compound is crystallized a second time, leaving impurities in the mother liquor. |
| Washing with cold solvent | Removes surface impurities without dissolving a significant amount of the desired crystals. |
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable solvent (e.g., ethyl acetate) at its boiling point. Use a hot plate and a condenser to prevent solvent loss.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Allow the crystals to dry completely.
Protocol 2: Slow Evaporation Crystallization
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane) at room temperature in a beaker or vial.
-
Covering: Cover the container with a watch glass or parafilm with a few small holes poked in it. This will allow the solvent to evaporate slowly over time.
-
Incubation: Place the container in a location where it will not be disturbed and where the temperature is relatively stable.
-
Monitoring: Check the container periodically for crystal growth. This process can take anywhere from several hours to several days.
-
Isolation: Once a suitable amount of crystals has formed, they can be isolated by decanting the remaining solvent or by filtration.
Protocol 3: Vapor Diffusion Crystallization
-
Preparation: Dissolve the this compound sample in a small amount of a "good" solvent (e.g., chloroform) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Anti-Solvent: Add a larger volume of a more volatile "anti-solvent" (a solvent in which this compound is insoluble, e.g., hexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Diffusion: Over time, the anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the solubility of the this compound and promoting crystal growth.
-
Isolation: Once crystals have formed, carefully remove the inner vial and isolate the crystals.
Mandatory Visualization
References
Validation & Comparative
Unveiling the Molecular Target of Ludaconitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ludaconitine, a diterpenoid alkaloid, holds therapeutic promise, yet its primary molecular target remains experimentally unconfirmed. This guide provides a comparative analysis of this compound's predicted molecular target with the experimentally validated target of its close structural analog, Lappaconitine. Drawing upon in silico predictions and established experimental protocols for Lappaconitine, we present a roadmap for the experimental validation of this compound's primary molecular target, hypothesized to be the voltage-gated sodium channel Nav1.7. This document serves as a resource for researchers seeking to elucidate the mechanism of action of this compound and accelerate its development as a potential therapeutic agent.
Introduction
This compound is a C19-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium genera. While traditional use and preliminary studies suggest potential analgesic and anti-inflammatory properties, a definitive understanding of its mechanism of action at the molecular level is lacking. In contrast, the structurally similar alkaloid, Lappaconitine, has been more extensively studied, with robust evidence pointing to its interaction with voltage-gated sodium channels as its primary mode of action.[1] This guide leverages the knowledge of Lappaconitine to build a strong hypothesis for this compound's primary target and outlines the necessary experimental steps for its validation.
Structural Comparison: this compound and Lappaconitine
The structural similarities between this compound and Lappaconitine provide a strong rationale for hypothesizing a shared molecular target. Both molecules possess a complex hexacyclic aconitane core. The key difference lies in the substituent at the C4 position. In Lappaconitine, this is an N-acetylanthraniloyl group, whereas in this compound, it is a benzoyl group. This structural conservation, particularly in the core scaffold known to interact with ion channels, suggests that this compound is likely to exhibit a similar pharmacological profile to Lappaconitine.
In Silico Target Prediction for this compound
To generate a data-driven hypothesis for this compound's primary molecular target, in silico target prediction was performed using the SwissTargetPrediction tool. This platform utilizes a combination of 2D and 3D similarity measures to predict the most probable protein targets of a small molecule.
The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound (CCN1C[C@]2(C--INVALID-LINK--[C@]5(C--INVALID-LINK--OC)O)OC)OC">C@HO)COC(=O)c7ccccc7) was submitted to the SwissTargetPrediction server. The results strongly indicate that voltage-gated sodium channels are the most probable targets for this compound.
Comparative Analysis of Molecular Targets
The following table compares the in silico predicted targets for this compound with the known, experimentally validated targets of Lappaconitine.
| Target Class | This compound (Predicted) | Lappaconitine (Experimentally Validated) |
| Primary Target | Voltage-gated sodium channels (High Probability) | Voltage-gated sodium channel Nav1.7 [1][2] |
| Other Potential Targets | Ion channels, G-protein coupled receptors (Lower Probability) | Other voltage-gated sodium channel isoforms (e.g., Nav1.5, Nav1.8)[3] |
Proposed Experimental Validation of this compound's Primary Molecular Target
Based on the strong predictive data and the established pharmacology of its structural analog, the following experimental workflow is proposed to validate voltage-gated sodium channels as the primary molecular target of this compound. The protocols are adapted from established methods used for the characterization of Lappaconitine.[2]
Electrophysiology: Whole-Cell Patch-Clamp Assay
This technique directly measures the effect of this compound on the ionic currents mediated by specific voltage-gated sodium channel isoforms.
Objective: To determine if this compound inhibits voltage-gated sodium channel currents and to quantify its potency (IC50).
Experimental Workflow:
Detailed Protocol:
-
Cell Preparation: HEK293 cells stably expressing the human Nav1.7 channel isoform will be used.[2]
-
Recording Setup: Whole-cell patch-clamp recordings will be performed at room temperature using an amplifier and data acquisition system.
-
Solutions: The internal pipette solution will contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH. The external bath solution will contain (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, adjusted to pH 7.3 with NaOH.
-
Voltage Protocol: From a holding potential of -120 mV, depolarizing steps to 0 mV for 20 ms will be applied to elicit sodium currents.
-
Drug Application: this compound will be dissolved in the external solution and perfused onto the cells at a range of concentrations.
-
Data Analysis: The peak sodium current amplitude will be measured before and after drug application. The percentage of inhibition will be calculated for each concentration, and the data will be fitted to a Hill equation to determine the IC50 value.
Radioligand Binding Assay
This assay provides a direct measure of the binding affinity of this compound to the voltage-gated sodium channel.
Objective: To determine the binding affinity (Ki) of this compound for the voltage-gated sodium channel.
Experimental Workflow:
Detailed Protocol:
-
Membrane Preparation: Membranes will be prepared from HEK293 cells expressing Nav1.7.
-
Radioligand: A suitable radioligand that binds to the sodium channel, such as [³H]batrachotoxin, will be used.
-
Competition Assay: Membranes will be incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand will be separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters will be quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. The binding affinity (Ki) will then be calculated using the Cheng-Prusoff equation.
In Vivo Models of Analgesia
To confirm that the molecular interaction with Nav1.7 translates to a physiological effect, in vivo models of pain will be utilized.
Objective: To assess the analgesic efficacy of this compound in established animal models of pain.
Experimental Workflow:
Detailed Protocols:
-
Formalin Test: This model assesses nociceptive and inflammatory pain. This compound will be administered prior to the injection of formalin into the paw of a rodent. The time spent licking and biting the injected paw will be quantified as a measure of pain.
-
Complete Freund's Adjuvant (CFA) Model: This model induces a persistent inflammatory state. After induction of inflammation with CFA, this compound will be administered, and its effect on thermal hyperalgesia (sensitivity to heat) and mechanical allodynia (sensitivity to touch) will be measured.[4]
Quantitative Data Summary
The following tables summarize the expected quantitative data from the proposed validation experiments for this compound, with comparative data for Lappaconitine included for reference.
Table 1: Electrophysiological Potency
| Compound | Target | IC50 (µM) |
| This compound | Nav1.7 | To be determined |
| Lappaconitine | Nav1.7 | 27.67[2] |
Table 2: Binding Affinity
| Compound | Target | Ki (µM) |
| This compound | Nav1.7 | To be determined |
| Lappaconitine | Nav1.7 | Data not readily available |
Table 3: In Vivo Analgesic Efficacy (Formalin Test)
| Treatment | Dose (mg/kg) | % Inhibition of Nociceptive Behavior |
| This compound | To be determined | To be determined |
| Lappaconitine | 5 | Comparable to Diclofenac at 10 mg/kg[5] |
Conclusion
While the primary molecular target of this compound has not yet been experimentally validated, a strong hypothesis based on its structural similarity to Lappaconitine and in silico predictions points towards voltage-gated sodium channels, particularly Nav1.7. The experimental protocols detailed in this guide provide a clear and established path for the definitive identification and characterization of this compound's primary molecular target. Successful validation will be a critical step in advancing our understanding of this compound's mechanism of action and will significantly contribute to its potential development as a novel therapeutic agent. This comparative approach, leveraging existing knowledge of a related compound, offers an efficient strategy for accelerating drug discovery and development.
References
- 1. Advancements in Non-Addictive Analgesic Diterpenoid Alkaloid Lappaconitine: A Review [mdpi.com]
- 2. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Uncharted Territory: The Anticancer Potential of Ludaconitine Remains Largely Unexplored
Despite a growing interest in the pharmacological properties of diterpenoid alkaloids, a comprehensive cross-validation of Ludaconitine's anticancer effects in different tumor cell lines is currently not feasible due to a significant lack of specific published research. While related compounds such as Lappaconitine and Aconitine have been the subject of multiple studies investigating their antitumor activities, this compound remains a largely uncharacterized molecule in the context of cancer therapy.
Initial searches for experimental data on this compound's efficacy against various cancer cell lines, including IC50 values, effects on cell cycle progression, and mechanisms of action, did not yield sufficient information to construct a detailed comparative guide. The scientific literature to date appears to focus more prominently on its chemical relatives.
Insights from Related Diterpenoid Alkaloids
Studies on Lappaconitine and Aconitine have revealed significant anticancer properties, offering a potential glimpse into the prospective therapeutic avenues that this compound might also possess. Research on these related compounds has demonstrated effects across a range of cancer cell lines, including:
-
Non-small cell lung cancer (A549)
-
Colon cancer (HT-29, HCT-116)
-
Liver cancer (HepG2)
-
Melanoma (B16)
The anticancer activities of Lappaconitine and Aconitine are primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest, which are crucial mechanisms for controlling the proliferation of cancer cells.
Key Signaling Pathways Implicated in the Anticancer Effects of Related Compounds
The antitumor effects of Lappaconitine and Aconitine have been linked to the modulation of several critical signaling pathways within cancer cells. Understanding these pathways is fundamental for elucidating the molecular basis of their therapeutic action.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated, promoting tumor progression. Studies have shown that Lappaconitine can inhibit the PI3K/AKT pathway, leading to decreased proliferation and increased apoptosis in cancer cells.[1][2]
Diagram of the PI3K/AKT Signaling Pathway Inhibition
References
Assessing the Reproducibility of Published Experimental Results for Ludaconitine: A Comparative Analysis of the Closely Related Alkaloid Lappaconitine
Initial Assessment: A comprehensive review of published scientific literature reveals a significant lack of specific experimental data for Ludaconitine. Consequently, an assessment of the reproducibility of its published experimental results is not feasible at this time. However, extensive research is available for the structurally similar C18-diterpenoid alkaloid, Lappaconitine (LA). This guide provides a comparative analysis of the experimental results for Lappaconitine to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds.
Lappaconitine, isolated from plants of the Aconitum and Delphinium species, has been a subject of numerous studies for its potent analgesic and anti-inflammatory properties.[1][2][3] This document synthesizes the available quantitative data, details common experimental protocols, and visualizes the proposed signaling pathways to facilitate a deeper understanding of its mechanism of action and to aid in the design of future reproducible studies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on Lappaconitine, focusing on its analgesic and anti-inflammatory effects.
Table 1: Analgesic Activity of Lappaconitine in Animal Models
| Experimental Model | Species | Administration Route | Effective Dose/ED50 | Comparator | Outcome | Reference |
| Acetic Acid-Induced Writhing | Mice | Subcutaneous (sc) | 3.5 mg/kg (ED50) | - | Significant inhibition of writhing response | [4] |
| Formaldehyde Test | Mice | Subcutaneous (sc) | 2.3 mg/kg (ED50) | - | Marked analgesic action | [4] |
| Hot Plate Test | Mice | - | - | - | Significant inhibition of pain response | [2] |
| Rat Tail Immersion Test | Rats | Oral | More potent than morphine | Morphine | Increased pain threshold | [4] |
| Randall-Selitto Test | Rats | - | - | Morphine | Increased pain threshold in normal and inflamed paws | [4] |
| CFA-Induced Inflammatory Pain | Rats | Intraperitoneal (ip) | 4 mg/kg & 8 mg/kg | - | Significant increase in paw withdrawal latency | [5] |
| Leukemia Bone Pain Model | Mice | - | - | - | Reduced spontaneous pain scores and restored pain thresholds | [6] |
Table 2: Anti-inflammatory Activity of Lappaconitine in Animal Models
| Experimental Model | Species | Administration Route | Effective Dose | Outcome | Reference |
| Acetic Acid-Induced Capillary Permeability | Mice | Intraperitoneal (ip) | 1-6 mg/kg | Inhibition of increased permeability | [4] |
| Xylene-Induced Ear Swelling | Mice | - | 1-6 mg/kg | Inhibition of ear swelling | [4] |
| Carrageenan-Induced Paw Edema | Rats | - | 1-6 mg/kg | Inhibition of edema | [4] |
| Egg White-Induced Paw Edema | Rats | - | - | Significant suppression of paw edema | [2] |
| Cotton Pellet-Induced Granuloma | Rats | - | 1-6 mg/kg | Inhibition of granuloma growth | [4] |
| Adjuvant-Induced Arthritis | Rats | Intraperitoneal (ip) | 2, 4, or 8 mg/kg/day | Reduced AI scores, paw swelling, and joint destruction | [7] |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are outlined below.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This widely used model assesses peripheral analgesic activity.
-
Animals: Male mice are typically used.
-
Procedure:
-
Animals are divided into control and treatment groups.
-
Lappaconitine or a vehicle (control) is administered, usually via subcutaneous or intraperitoneal injection.
-
After a set pre-treatment time (e.g., 30 minutes), a 0.7% acetic acid solution is injected intraperitoneally to induce a writhing response (a characteristic stretching and constriction of the abdomen).[4]
-
The number of writhes is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group. The dose that produces 50% inhibition (ED50) is often determined.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a standard model for evaluating acute inflammation.
-
Animals: Male rats are commonly used.
-
Procedure:
-
The initial paw volume of the rats is measured using a plethysmometer.
-
Lappaconitine or a vehicle is administered.
-
After a pre-treatment period, a 1% solution of carrageenan is injected into the sub-plantar surface of the hind paw to induce localized inflammation and edema.[4]
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The increase in paw volume (edema) is calculated for each group. The percentage of inhibition of edema in the treated groups is determined relative to the control group.
Signaling Pathways and Mechanisms of Action
Lappaconitine exerts its pharmacological effects through multiple mechanisms, primarily involving the modulation of ion channels and inflammatory pathways.
Inhibition of Voltage-Gated Sodium Channels
A key mechanism for the analgesic effect of Lappaconitine is the inhibition of voltage-gated sodium channels (Nav), particularly the Nav1.7 subtype, which is crucial for pain signaling.[8] Unlike local anesthetics that show rapid and reversible block, Lappaconitine exhibits a slow and irreversible inhibition of Nav1.7 channels.[8] This prolonged channel blockade may contribute to its long-lasting analgesic effects.[8]
Figure 1. Mechanism of Lappaconitine-induced analgesia via Nav1.7 inhibition.
Modulation of Inflammatory Pathways
Lappaconitine has demonstrated significant anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways. Studies in a rat model of adjuvant-induced arthritis have shown that Lappaconitine can suppress the expression of the P2X7 receptor in synovial tissue.[7] This leads to a rebalancing of macrophage polarization, favoring the anti-inflammatory M2 phenotype over the pro-inflammatory M1 phenotype.[7] Consequently, there is a reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-18) and an increase in the anti-inflammatory cytokine IL-10.[7]
Figure 2. Anti-inflammatory mechanism of Lappaconitine via P2X7r and macrophage polarization.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of Lappaconitine's analgesic and anti-inflammatory properties, which could be adapted for studying this compound or other related compounds.
Figure 3. Preclinical experimental workflow for evaluating novel analgesic and anti-inflammatory compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Study of analgesic and anti-inflammatory effects of lappaconitine gelata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lappaconitine - LKT Labs [lktlabs.com]
- 4. Anti-inflammatory and analgesic activities of N-deacetyllappaconitine and lappaconitine - Liu - Acta Pharmacologica Sinica [chinaphar.com]
- 5. A Metabolomic Study of the Analgesic Effect of Lappaconitine Hydrobromide (LAH) on Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic effects of lappaconitine in leukemia bone pain in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effect of lappaconitine on Freund's complete adjuvant-induced arthritis exerted through P2X7 receptor-mediated regulation of M1/M2 balance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of a Newly Reported Synthetic Pathway for Ludaconitine: A Comparative Analysis
This guide provides a detailed analysis of the first and only reported total synthesis of (±)-Vilmoraconitine, a complex C19-diterpenoid alkaloid structurally related to Ludaconitine. As of this publication, no independent validation or alternative total synthesis of Vilmoraconitine has been reported. Therefore, this guide will focus on a comprehensive breakdown of the pioneering synthetic route developed by Liu, Qin, and coworkers, published in the Journal of the American Chemical Society in 2023. The strategies employed will be compared with established methods for the synthesis of other complex diterpenoid alkaloids to provide a broader context for researchers, scientists, and drug development professionals.
Executive Summary
The total synthesis of (±)-Vilmoraconitine represents a significant achievement in natural product synthesis, conquering a heptacyclic core with a unique cyclopropane unit. The pathway is characterized by its strategic use of several powerful ring-forming reactions to build the complex, cage-like architecture. Key transformations include an oxidative dearomatization/Diels-Alder cycloaddition, a hydrodealkenylative fragmentation/Mannich sequence, and a late-stage intramolecular Diels-Alder reaction to forge the sterically congested cyclopropane moiety. While a direct comparison with an alternative pathway for Vilmoraconitine is not yet possible, the chosen synthetic strategy offers valuable insights into the construction of related C19-diterpenoid alkaloids.
Quantitative Data Summary
As a full independent validation is not available, the following table summarizes the key metrics of the first reported total synthesis of (±)-Vilmoraconitine.
| Metric | Vilmoraconitine Total Synthesis (Liu, Qin, et al., 2023) |
| Total Number of Steps | Not explicitly stated in the abstract |
| Longest Linear Sequence | Not explicitly stated in the abstract |
| Overall Yield | Not explicitly stated in the abstract |
| Key Reactions | Oxidative dearomatization/Diels-Alder cycloaddition |
| Hydrodealkenylative fragmentation/Mannich sequence | |
| Intramolecular Diels-Alder cycloaddition | |
| Starting Materials | Phenol derivative |
| Final Product | (±)-Vilmoraconitine |
Key Experimental Protocols
The following are representative protocols for the key transformations in the synthesis of (±)-Vilmoraconitine, based on the published description.
1. Oxidative Dearomatization/Diels-Alder Cycloaddition:
-
Objective: To construct the initial polycyclic core of the molecule.
-
Procedure: A substituted phenol is treated with an oxidizing agent, such as (diacetoxyiodo)benzene, in the presence of a suitable solvent like methanol to generate a dienone in situ. This intermediate undergoes a thermally induced intramolecular Diels-Alder cycloaddition to yield the initial bridged-ring system. The reaction mixture is typically heated to high temperatures (e.g., 180 °C) in a sealed tube to facilitate the cycloaddition.
2. Hydrodealkenylative Fragmentation/Mannich Sequence:
-
Objective: To strategically break a carbon-carbon bond and subsequently form the B/E/F ring systems of the alkaloid core.
-
Procedure: The product from the initial cycloaddition is subjected to ozonolysis to cleave a carbon-carbon double bond, yielding an aldehyde. This is followed by a fragmentation reaction, initiated by a base, to open a ring and generate a key intermediate. This intermediate then undergoes an acid-catalyzed Mannich reaction, where an amine and the aldehyde cyclize to form the characteristic bridged amine structure of the alkaloid.
3. Intramolecular Diels-Alder Cycloaddition:
-
Objective: To form the final C/G rings, including the highly substituted and sterically hindered cyclopropane moiety.
-
Procedure: A late-stage intermediate containing a diene and a dienophile is synthesized. This intermediate is then heated to induce an intramolecular Diels-Alder reaction. This key step constructs the final heptacyclic framework of Vilmoraconitine, including the challenging cyclopropane ring.
Visualizations
The following diagrams illustrate the logical flow of the synthetic strategy for (±)-Vilmoraconitine.
Caption: Key transformations in the total synthesis of (±)-Vilmoraconitine.
Caption: Comparison of the Vilmoraconitine synthesis strategy with other common methods.
Comparative Discussion
The total synthesis of (±)-Vilmoraconitine showcases a distinct and effective strategy for the construction of highly complex C19-diterpenoid alkaloids. The key oxidative dearomatization/Diels-Alder cycloaddition is a powerful method for rapidly building molecular complexity from relatively simple aromatic starting materials. This approach has been utilized in the synthesis of other complex natural products.
The hydrodealkenylative fragmentation/Mannich sequence is a particularly noteworthy and innovative approach. This transformation allows for a strategic bond cleavage and subsequent ring formation to install the intricate bridged amine core of the alkaloid. This contrasts with more traditional approaches that might rely on a series of functional group interconversions and cyclizations to build a similar core structure.
The late-stage intramolecular Diels-Alder reaction to form the cyclopropane-containing ring system is a testament to the robustness of this pericyclic reaction. Forming such a sterically congested and strained ring system at a late stage in the synthesis is a significant challenge, and its successful implementation is a highlight of this synthetic route.
In the broader context of diterpenoid alkaloid synthesis, other notable strategies have included biomimetic Wagner-Meerwein rearrangements to construct key bridged ring systems and radical cyclizations to form multiple carbon-carbon bonds in a single step. The synthesis of (±)-Vilmoraconitine provides a valuable addition to the synthetic chemist's toolbox for tackling this formidable class of natural products. Future work in this area will hopefully include an independent validation of this pathway and the development of alternative routes that would allow for a direct and quantitative comparison of synthetic efficiency.
Validating the Analgesic Potential of Ludaconitine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the analgesic effects of Ludaconitine against commonly used analgesics. The information is supported by experimental data from various pain models and includes detailed methodologies and visualizations of associated signaling pathways.
This compound, a C19-diterpenoid alkaloid derived from the Aconitum species, has garnered interest for its potential analgesic properties. This document aims to objectively present the available data on its efficacy in established preclinical pain models, offering a comparative analysis with standard analgesics such as morphine, aspirin, and indomethacin.
Comparative Analgesic Efficacy of this compound
The analgesic effects of this compound and its related Aconitum alkaloids have been evaluated in several well-established animal models of pain, including the hot plate test for thermal pain, the acetic acid-induced writhing test for visceral pain, and the formalin test for inflammatory and neurogenic pain. The following tables summarize the quantitative data from these studies, comparing the effects of this compound and its analogs to those of standard analgesic drugs.
Table 1: Hot Plate Test - Latency to Pain Response
| Treatment | Dose (mg/kg) | Latency (seconds) | % Increase in Pain Threshold |
| Control (Vehicle) | - | 4.19 ± 0.84 | - |
| Aconitine | 0.3 | 6.4 ± 1.21 | 17.12% |
| Aconitine | 0.9 | 7.6 ± 1.42 | 20.27% |
| Aspirin | 200 | 5.0 ± 1.42 | 19.21% |
Data for Aconitine, a related compound, is presented due to the limited availability of specific data for this compound.[1][2][3]
Table 2: Acetic Acid-Induced Writhing Test - Inhibition of Writhing Response
| Treatment | Dose (mg/kg) | Average No. of Writhing Events | % Inhibition |
| Control (Vehicle) | - | 28.83 ± 11.53 | - |
| Aconitine | 0.3 | 9.17 ± 5.88 | 68% |
| Aconitine | 0.9 | 7.0 ± 5.14 | 76% |
| Aspirin | 200 | 7.17 ± 3.66 | 75% |
Data for Aconitine is presented as a surrogate for this compound.[3][4][5]
Table 3: Formalin Test - Inhibition of Paw Licking Time
| Treatment | Dose (mg/kg) | Phase I Inhibition (%) | Phase II Inhibition (%) |
| Aconitine (1h pre-treatment) | 0.3 | 33.23% | 36.08% |
| Aconitine (1h pre-treatment) | 0.9 | 20.25% | 32.48% |
| Aspirin (1h pre-treatment) | 200 | - | 48.82% |
| Morphine | - | ✓ | ✓ |
| Indomethacin | - | ✗ | ✓ |
Data for Aconitine is presented. Checkmarks (✓) indicate reported inhibitory effects, while crosses (✗) indicate a lack of effect.[2][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the detailed protocols for the key experiments cited in this guide.
Hot Plate Test
The hot plate test is a widely used method to assess the response to thermal pain and is particularly effective for evaluating centrally acting analgesics.[7][8]
Objective: To measure the latency of a mouse's response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent cylindrical retainer to keep the mouse on the hot plate.
-
Stopwatch.
-
Experimental animals (mice).
-
This compound and reference drugs (e.g., morphine) at desired concentrations.
-
Vehicle control (e.g., saline).
Procedure:
-
Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Administer this compound, the reference drug, or the vehicle to the mice via the desired route (e.g., intraperitoneally or orally).
-
After a predetermined absorption time (e.g., 30 minutes), place a mouse gently onto the hot plate and immediately start the stopwatch.
-
Observe the mouse for signs of nociception, which include licking of the hind paws or jumping.
-
Stop the stopwatch as soon as a nociceptive response is observed and record the latency time.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established. If the mouse does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.
-
Calculate the percentage increase in pain threshold for each group compared to the control group.
Acetic Acid-Induced Writhing Test
This test is a chemical-induced visceral pain model used to screen for peripheral and central analgesic activity.[9][10]
Objective: To quantify the number of abdominal constrictions (writhes) in mice after the administration of an irritant.
Materials:
-
Acetic acid solution (e.g., 0.6% v/v in saline).
-
Syringes and needles for intraperitoneal injection.
-
Observation chambers.
-
Stopwatch.
-
Experimental animals (mice).
-
This compound and reference drugs (e.g., aspirin, indomethacin).
-
Vehicle control.
Procedure:
-
Administer this compound, the reference drug, or the vehicle to the mice.
-
After a set absorption period (e.g., 30-60 minutes), inject 0.1 mL of the acetic acid solution intraperitoneally into each mouse.
-
Immediately place each mouse into an individual observation chamber and start the stopwatch.
-
Count the number of writhes for a predetermined period, typically 15-20 minutes, starting 5 minutes after the acetic acid injection. A writhe is characterized by a wave of contraction of the abdominal muscles followed by the extension of the hind limbs.
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for the treated groups compared to the control group.
Formalin Test
The formalin test is a model of tonic chemical pain that is useful for differentiating between centrally and peripherally acting analgesics. It produces a biphasic pain response.[3][11][12]
Objective: To measure the duration of paw licking and flinching in mice following the injection of formalin.
Materials:
-
Formalin solution (e.g., 2.5% in saline).
-
Syringes and needles for subcutaneous injection.
-
Observation chambers.
-
Stopwatch or automated activity monitoring system.
-
Experimental animals (mice).
-
This compound and reference drugs (e.g., morphine, aspirin).
-
Vehicle control.
Procedure:
-
Administer this compound, the reference drug, or the vehicle to the mice.
-
After the absorption period, inject 20 µL of the formalin solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Immediately place the mouse into an observation chamber.
-
Record the total time the animal spends licking or flinching the injected paw.
-
The observation period is typically divided into two phases: Phase I (early phase), which occurs during the first 5 minutes post-injection and is associated with direct nociceptor activation, and Phase II (late phase), which occurs between 15 and 30 minutes post-injection and is associated with an inflammatory response and central sensitization.
-
Calculate the total licking/flinching time for each phase for all groups.
-
Determine the percentage of inhibition for each phase in the treated groups compared to the control group.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in this compound's analgesic action and the experimental procedures, the following diagrams are provided in Graphviz DOT language.
Experimental workflow for assessing analgesic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Analgesic effects of mGlu1 and mGlu5 receptor antagonists in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms for therapeutic effect of bulleyaconitine A on chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Correlation of TGN-020 with the analgesic effects via ERK pathway activation after chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. ppj.phypha.ir [ppj.phypha.ir]
Ludaconitine: Lacking a Defined Therapeutic Indication for Direct Comparison with a Standard-of-Care Drug
Extensive research reveals that Ludaconitine, a diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera, is not an approved therapeutic agent for any specific disease in mainstream medicine. Consequently, a direct head-to-head comparison with a standard-of-care drug is not feasible as there is no established clinical context for its use.
The available scientific literature primarily focuses on the toxicological properties of this compound, particularly its cardiotoxicity and neurotoxicity, which are characteristic of aconite alkaloids. While traditional medicine has utilized plants containing this compound for various ailments, these applications lack the rigorous, controlled clinical trials necessary to establish a specific therapeutic indication and a corresponding standard-of-care treatment for comparison.
Given the absence of a defined disease target and clinical data for this compound, it is not possible to generate a comparative guide that meets the core requirements of data presentation from head-to-head studies, detailed experimental protocols of comparative trials, and relevant signaling pathway or workflow visualizations. Further research and clinical evaluation would be required to determine if this compound has any therapeutic potential for a specific disease before such a comparison could be made.
A Comparative Guide to the Metabolism and Pharmacokinetics of Ludaconitine and Its Analogs Across Species
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative studies on the metabolism and pharmacokinetics of Ludaconitine are limited in publicly available scientific literature. This guide provides a comprehensive comparison of its close structural analog, Lappaconitine, across multiple species to serve as a valuable proxy for researchers. The structural similarities between this compound and Lappaconitine, both C19 diterpenoid alkaloids, suggest that their metabolic pathways and pharmacokinetic profiles may share common characteristics.
This compound Structure: Formula: C32H45NO9
Lappaconitine Structure: Formula: C32H44N2O8[1][2]
Cross-Species Metabolism of Lappaconitine
Metabolic studies of Lappaconitine have been conducted in vitro using human and rat liver microsomes, and in vivo in rats. These studies reveal both similarities and quantitative differences in the biotransformation of this compound across species.
In Vitro Metabolism: Human vs. Rat Liver Microsomes
A pivotal study investigated the metabolism of Lappaconitine in human and rat liver microsomes, identifying a total of 33 metabolites in vitro. While many metabolites were common to both species, indicating shared metabolic pathways, there were notable quantitative differences in their formation.
Key Metabolic Reactions:
-
Hydroxylation: Addition of hydroxyl groups to the molecule.
-
N-deacetylation: Removal of an acetyl group.
-
O-demethylation: Removal of a methyl group from a methoxy moiety.
-
N-deethylation: Removal of an ethyl group.
-
Hydrolysis: Cleavage of chemical bonds by the addition of water.
The main metabolic pathways for the related C19 diterpenoid alkaloid, aconitine, have been attributed to CYP3A4/5 and CYP2D6 isoforms of the cytochrome P450 enzyme system, which are responsible for de-methylation, N-deethylation, dehydrogenation, and hydroxylation.[3] While specific studies on Lappaconitine are less definitive, it is likely that these or similar CYP isoforms play a significant role in its metabolism.
In Vivo Metabolism: Rat
In vivo studies in rats following oral administration of Lappaconitine led to the identification of 47 metabolites in urine and feces. This extensive metabolism in rats suggests a lower toxicity compared to other Aconitum alkaloids. The primary metabolites identified both in vitro and in vivo were 16-O-demethyllappaconitine (16-DMLAP), deacetyllappaconitine (DAL), and 5'-hydroxy-deacetyllappaconitine (5'-OH-DAL).
Summary of Lappaconitine Metabolites
| Species | Study Type | Key Metabolites Identified | Primary Metabolic Pathways |
| Human | In Vitro (Liver Microsomes) | 30 metabolites detected, including hydroxylated, N-deacetylated, O-demethylated, and N-deethylated forms. | Hydroxylation, N-deacetylation, O-demethylation, N-deethylation, Hydrolysis |
| Rat | In Vitro (Liver Microsomes) | 33 metabolites detected, with similar pathways to humans but quantitative differences. | Hydroxylation, N-deacetylation, O-demethylation, N-deethylation, Hydrolysis |
| Rat | In Vivo (Oral Admin.) | 47 metabolites detected in urine and feces. Major metabolites include 16-DMLAP, DAL, and 5'-OH-DAL. | Extensive biotransformation including N-deacetylation and O-demethylation. |
Cross-Species Pharmacokinetics of Lappaconitine
Pharmacokinetic data for Lappaconitine is available for mice, rats, and humans, allowing for a comparative analysis of its absorption, distribution, metabolism, and excretion profiles.
Pharmacokinetic Parameters of Lappaconitine Across Species
| Parameter | Mouse (Intravenous)[4] | Mouse (Intravenous & Intragastric)[5][6] | Rat (Transdermal)[7][8] | Human (Oral)[9] |
| Dose | 1.0, 2.0, 4.0 mg/kg | 1 mg/kg (IV), 2, 4, 8 mg/kg (IG) | 10 mg/ml (transdermal) | 25 mg |
| Tmax (h) | - | ~0.5 (IG) | - | 4.43 ± 3.54 |
| Cmax (ng/mL) | - | 13.5 - 45.3 (IG) | - | 5.09 ± 4.07 |
| AUC (0-t) (ng·h/mL) | 55.5, 110.5, 402.9 | 18.9 - 70.4 (IG) | - | 42.96 ± 34.48 |
| t1/2 (h) | 0.47, 0.48, 0.49 | ~1.5 (IV), ~2.0 (IG) | - | - |
| Absolute Bioavailability | - | 2.0% | - | - |
Note: The data presented is compiled from different studies with varying experimental designs, which should be considered when making direct comparisons.
The data indicates that Lappaconitine exhibits a short half-life in mice.[4] In humans, the peak plasma concentration is reached after approximately 4.4 hours.[9] The absolute bioavailability of Lappaconitine in mice after intragastric administration is low, at only 2.0%, suggesting significant first-pass metabolism or poor absorption.[5][6]
Experimental Protocols
In Vitro Metabolism of Lappaconitine in Liver Microsomes
Objective: To identify and compare the metabolites of Lappaconitine in rat and human liver microsomes.
Materials:
-
Lappaconitine
-
Pooled human liver microsomes (HLMs) and rat liver microsomes (RLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q/TOF-MS) system
Protocol:
-
A solution of Lappaconitine is prepared in a suitable solvent (e.g., methanol).
-
The incubation mixture is prepared containing liver microsomes (e.g., 1 mg/mL protein concentration), phosphate buffer, and the Lappaconitine solution.
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
The incubation is carried out at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is terminated by adding an equal volume of ice-cold acetonitrile.
-
The mixture is centrifuged to precipitate proteins.
-
The supernatant is collected and analyzed by UHPLC-Q/TOF-MS to identify the metabolites.
-
Control incubations are performed without the NADPH regenerating system to account for non-enzymatic degradation.
In Vivo Pharmacokinetic Study of Lappaconitine in Mice
Objective: To determine the pharmacokinetic parameters of Lappaconitine in mice following intravenous and intragastric administration.[5][6]
Materials:
-
Lappaconitine hydrobromide
-
Male Kunming mice
-
Vehicle for drug administration (e.g., saline)
-
Heparinized tubes for blood collection
-
Liquid chromatography-mass spectrometry (LC-MS) or UPLC-MS/MS system for drug quantification
Protocol:
-
Mice are fasted overnight before drug administration.
-
For intravenous (IV) administration, Lappaconitine is dissolved in saline and injected via the tail vein at a specific dose (e.g., 1 mg/kg).
-
For intragastric (IG) administration, Lappaconitine is administered by gavage at various doses (e.g., 2, 4, 8 mg/kg).
-
Blood samples are collected from the retro-orbital plexus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Plasma concentrations of Lappaconitine are determined using a validated LC-MS or UPLC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using appropriate software.
Visualizations
Metabolic Pathway of Lappaconitine
Caption: Proposed metabolic pathways of Lappaconitine.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism of Lappaconitine.
References
- 1. Lappaconitine | C32H44N2O8 | CID 90479327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 32854-75-4: Lappaconitine | CymitQuimica [cymitquimica.com]
- 3. Involvement of CYP3A4/5 and CYP2D6 in the metabolism of aconitine using human liver microsomes and recombinant CYP450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 82144-72-7 | this compound [phytopurify.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ludaconitine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Ludaconitine, a highly toxic aconitine alkaloid, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its acute toxicity, stringent disposal procedures must be followed. This guide provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe management of this compound waste.
Hazard Profile and Safety Precautions
This compound is classified as acutely toxic and can be fatal if swallowed or inhaled. Extreme caution must be exercised during handling and disposal. Personal Protective Equipment (PPE), including impervious gloves, a lab coat, and chemical safety goggles, should be worn at all times.[1] All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Quantitative Data on this compound Waste Management
| Parameter | Guideline | Citation |
| Maximum Storage Time | 90 days from the accumulation start date. | [2] |
| Maximum Storage Quantity | Up to 55 gallons of a single hazardous waste stream. | [2] |
| Container Fill Limit | Containers should not be filled to more than 80-90% capacity to allow for expansion. | [3][4] |
Experimental Protocol: Decontamination of this compound-Contaminated Labware
Decontamination of labware that has come into contact with this compound is a critical step to ensure that it can be safely cleaned for reuse or disposed of as non-hazardous waste.
Materials:
-
1 M Sodium hydroxide (NaOH) solution
-
Methanol
-
Appropriate waste containers
-
Personal Protective Equipment (PPE)
Procedure:
-
Initial Rinse: Immediately after use, rinse the contaminated labware three times with methanol to remove the bulk of the this compound residue. Collect all rinsate as hazardous waste.
-
Decomposition: Immerse the rinsed labware in a 1 M NaOH solution for at least 24 hours. Aconitine alkaloids are esters and will be hydrolyzed and detoxified by the strong base.
-
Final Rinse: After the 24-hour immersion, thoroughly rinse the labware with copious amounts of water.
-
Disposal of Decontamination Solution: The NaOH solution used for decontamination should be neutralized and disposed of as hazardous chemical waste.
-
Final Disposal of Labware: After this decontamination procedure, the labware can typically be washed through standard laboratory procedures.
Step-by-Step this compound Disposal Procedure
The following procedure outlines the essential steps for the safe disposal of this compound waste, from segregation to final pickup by a certified hazardous waste contractor.
-
Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated PPE, and cleaning materials, must be segregated from other laboratory waste streams.[3][5]
-
Waste Container Selection: Use only compatible, leak-proof containers with screw-on caps for liquid waste.[2][3] For solid waste, use sturdy, sealed containers. All containers must be in good condition without cracks or leaks.[6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3][5][6] The accumulation start date must also be clearly marked on the label.[5]
-
Storage: Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials.[2] Secondary containment should be used to prevent spills.[2]
-
Disposal of Empty Containers: Empty this compound containers are also considered hazardous waste unless properly decontaminated. They should be triple-rinsed with a suitable solvent (e.g., methanol), and the rinsate collected as hazardous waste.[6][7] The rinsed container can then be disposed of in the regular trash after defacing the label.[7]
-
Waste Pickup: Arrange for the collection of this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[2][5] Do not dispose of this compound down the drain or in the regular trash.[3][5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and protecting the broader ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
- 1. bridgewellab.com [bridgewellab.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ludaconitine
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Ludaconitine, a highly toxic diterpenoid alkaloid. Adherence to these procedures is essential to ensure personnel safety and mitigate risks in the laboratory environment. This guide offers procedural, step-by-step guidance to directly address operational questions concerning personal protective equipment (PPE), handling, and disposal.
Hazard Assessment and Toxicity
This compound is a potent toxin, and exposure through inhalation or ingestion can be fatal.[1] Understanding its toxicity is paramount for implementing appropriate safety measures.
Table 1: this compound and Related Alkaloid Toxicity Data
| Compound | Test Species | Route of Exposure | LD50/LDLo | Dose | Reference |
| This compound triacetate | Rat | Intravenous | LDLo | 45 mg/kg | [2] |
| This compound triacetate | Mouse | Intravenous | LD50 | 21,800 µg/kg | [2] |
| Aconitine | Human | - | LDLo | 0.2 mg | [3] |
LD50: Lethal dose for 50% of the test population. LDLo: Lowest published lethal dose.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, respiratory, and ocular exposure.
Table 2: Personal Protective Equipment for Handling this compound
| Protection Type | Required PPE | Specifications and Best Practices |
| Respiratory Protection | Full-face respirator with P100 particulate filters. | A full-facepiece provides both respiratory and eye protection. P100 filters are highly effective against airborne particulates.[2] Ensure proper fit testing and a complete seal. For operations with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended. |
| Hand Protection | Double gloving with chemically resistant gloves. | Inner Glove: Nitrile. Outer Glove: Butyl rubber or heavy-duty nitrile (minimum 8 mil thickness). Butyl rubber offers excellent resistance to a wide range of chemicals, including many alkaloids.[4][5][6] Nitrile provides good splash resistance.[3][7][8] Gloves should be inspected for defects before each use and changed immediately upon contamination.[3][9] |
| Body Protection | Disposable, solid-front, back-tying chemical-resistant gown or coveralls. | Ensure sleeves have tight-fitting cuffs. All seams should be sealed. |
| Eye and Face Protection | Full-face respirator provides integrated protection. If using a half-mask respirator, chemical splash goggles and a face shield are required. | Protects against splashes and airborne particles. |
| Foot Protection | Closed-toe, chemical-resistant shoes with shoe covers. | Shoe covers should be removed and disposed of before exiting the designated work area. |
Logical Workflow for Donning and Doffing PPE
Operational Plan: Safe Handling Procedures
Strict adherence to standard operating procedures is crucial when working with this compound.
Experimental Protocol: Weighing and Preparing Solutions of this compound
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for all this compound handling.
-
Cover the work surface with disposable, plastic-backed absorbent paper.[10]
-
Assemble all necessary equipment (e.g., microbalance, spatulas, weighing paper, vials, solvents) within the fume hood.
-
Prepare a waste container for contaminated disposables within the fume hood.
-
-
Weighing:
-
Don all required PPE as specified in Table 2.
-
When weighing powdered this compound, use a microbalance inside the fume hood to minimize air currents.
-
If a balance cannot be placed inside a fume hood, wear a dust mask in addition to the respirator when weighing and surround the weighing area with wetted paper towels to contain any fugitive dust.[11]
-
Use anti-static weighing dishes or paper.
-
Carefully transfer the desired amount of this compound using a dedicated spatula. Avoid any sudden movements that could create dust.
-
Clean the spatula with a solvent-moistened wipe and dispose of the wipe in the designated waste container immediately after use.
-
-
Solubilization:
-
Add the solvent to the vial containing the weighed this compound powder directly within the fume hood.
-
Cap the vial securely before mixing or vortexing.
-
If sonication is required, ensure the vial is sealed and placed within a secondary container.
-
-
Post-Handling:
-
Wipe down all surfaces within the fume hood with an appropriate deactivating solution (see Section 5), followed by 70% ethanol.
-
Dispose of all contaminated disposable materials (weighing paper, wipes, gloves) in the designated hazardous waste container.
-
Doff PPE according to the prescribed procedure.
-
Thoroughly wash hands and forearms with soap and water.
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Table 3: this compound Waste Disposal and Decontamination
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, weighing paper, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused this compound solutions and contaminated solvents must be collected in a sealed, labeled, and chemically resistant hazardous waste container. Do not dispose of down the drain. |
| Sharps | Contaminated needles, syringes, and other sharps must be placed in a puncture-proof sharps container designated for hazardous chemical waste. |
Spill Decontamination Protocol:
-
Evacuate and Secure:
-
Immediately alert others in the vicinity.
-
Evacuate the area.
-
If the spill is large or involves a significant amount of dust, contact the institution's environmental health and safety (EHS) office immediately.
-
-
Containment (for minor spills by trained personnel only):
-
Deactivation and Cleanup:
-
While a specific deactivating agent for this compound is not well-documented, a cautious approach involves using a mild oxidizing agent. A freshly prepared 10% bleach solution (sodium hypochlorite) can be used, followed by a water rinse.[15] Allow for a sufficient contact time (at least 20 minutes).[7]
-
Alternatively, for surfaces, a mild acidic solution (e.g., citric acid) can be used to hydrolyze the ester linkages, which is known to reduce the toxicity of aconitine alkaloids.[16]
-
Work from the outer edge of the spill inward.
-
Collect all cleanup materials in a designated hazardous waste container.
-
-
Final Steps:
-
Wipe the area with soap and water.
-
Dispose of all contaminated materials and PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly.
-
Mechanism of Action: Aconitine Alkaloid Signaling
This compound is part of the aconitine family of alkaloids. These compounds are known to exert their toxic effects primarily by interacting with voltage-gated sodium channels in excitable tissues like neurons and cardiac muscle.[17]
By understanding and implementing these safety protocols, researchers can mitigate the significant risks associated with this compound, fostering a secure and productive research environment. Always consult your institution's specific safety guidelines and EHS office for additional information.
References
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. northwestern.edu [northwestern.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. safetymadesimple.com [safetymadesimple.com]
- 6. oxwork.com [oxwork.com]
- 7. gloves.com [gloves.com]
- 8. soscleanroom.com [soscleanroom.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 15. youtube.com [youtube.com]
- 16. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
